2-Cyclohexylamino-1-phenylethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 62916. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-(cyclohexylamino)-1-phenylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYFTHDLBGNHQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NCC(C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265137 | |
| Record name | α-[(Cyclohexylamino)methyl]benzenemethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6589-48-6 | |
| Record name | α-[(Cyclohexylamino)methyl]benzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6589-48-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzyl alcohol, alpha-(cyclohexylamino)methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006589486 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Cyclohexylamino-1-phenylethanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62916 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | α-[(Cyclohexylamino)methyl]benzenemethanol | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-cyclohexylamino-1-phenylethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.840 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyclohexylamino-1-phenylethanol is a substituted β-amino alcohol with a chemical structure suggestive of potential pharmacological activity, given its relation to the phenylethanolamine class of compounds. Molecules of this class are known to interact with adrenergic receptors, playing roles as agonists or antagonists, and thus have applications in cardiovascular and respiratory medicine. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and potential pharmacological characteristics of this compound, based on available scientific information.
Physicochemical Properties
This compound, with the CAS Number 6589-48-6, is a solid at room temperature.[1] Its fundamental properties are summarized in the table below. Spectroscopic data from the NIST WebBook, including infrared and mass spectra, are available for this compound, providing valuable information for its identification and characterization.[2][3]
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₁NO | [2][4][5] |
| Molecular Weight | 219.32 g/mol | [2][4][5] |
| CAS Number | 6589-48-6 | [2][4][5] |
| Melting Point | 89 °C | [1] |
| Boiling Point | 147 °C (at 1 Torr) | [1] |
| Density | 1.04±0.1 g/cm³ (Predicted) | [1] |
| pKa | 13.99±0.20 (Predicted) | [1] |
Synthesis of this compound
The most direct and common method for the synthesis of this compound is through the nucleophilic ring-opening of styrene oxide with cyclohexylamine. This reaction is a classic example of the aminolysis of an epoxide, a versatile and widely used method for the preparation of β-amino alcohols.
Reaction Scheme
The overall reaction is as follows:
Caption: Synthesis of this compound.
Experimental Protocol (Proposed)
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve styrene oxide in a suitable solvent such as ethanol or isopropanol.
-
Addition of Amine: Add an equimolar amount or a slight excess of cyclohexylamine to the solution. The use of an excess of the amine can help to drive the reaction to completion and minimize the formation of diadducts.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water to remove any unreacted amine and other water-soluble impurities.
-
Purification: The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford pure this compound.
Spectroscopic Data
The NIST WebBook provides access to the gas-phase infrared (IR) spectrum and the mass spectrum (electron ionization) for this compound.[2][3] These spectra are crucial for the structural confirmation of the synthesized product.
-
Infrared (IR) Spectrum: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the alcohol group (around 3300-3500 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic and aliphatic moieties, and C-O and C-N stretching vibrations.
-
Mass Spectrum: The mass spectrum will show the molecular ion peak (M⁺) at m/z 219, corresponding to the molecular weight of the compound. Fragmentation patterns will be consistent with the structure, likely showing loss of water, and cleavage of the C-C bond between the hydroxyl-bearing carbon and the amino-substituted carbon.
Potential Pharmacological Properties and Mechanism of Action
Direct pharmacological studies on this compound are not extensively reported in the public domain. However, its structural similarity to known adrenergic agents allows for informed hypotheses regarding its potential biological activity.
Structural Analogy to Adrenergic Agents
This compound belongs to the phenylethanolamine class of compounds. This structural motif is the backbone of many endogenous catecholamines (e.g., norepinephrine, epinephrine) and synthetic drugs that interact with adrenergic receptors (α and β). The key structural features include a phenyl ring, an ethanolamine side chain, and a substituent on the amino group. The nature of the substituent on the nitrogen atom is a critical determinant of the activity and selectivity for α- and β-adrenergic receptors.
Hypothesized Mechanism of Action: Adrenergic Receptor Interaction
Given its structure, this compound is a strong candidate for interaction with β-adrenergic receptors. The N-cyclohexyl group is a bulky, lipophilic substituent, which often favors interaction with β-adrenoceptors over α-adrenoceptors. It is plausible that this compound acts as a β-adrenergic agonist or antagonist.
-
As a β-Adrenergic Agonist: If it acts as an agonist, it would stimulate the receptor, leading to a cascade of intracellular events mediated by G-proteins and adenylyl cyclase, resulting in an increase in cyclic AMP (cAMP). This could lead to physiological responses such as smooth muscle relaxation (e.g., bronchodilation), and increased heart rate and contractility.
-
As a β-Adrenergic Antagonist: Conversely, if it acts as an antagonist (a "beta-blocker"), it would bind to the receptor without activating it, thereby blocking the effects of endogenous catecholamines. This would lead to a decrease in heart rate, blood pressure, and cardiac output.
The following diagram illustrates the general signaling pathway for β-adrenergic receptor activation.
References
physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Cyclohexylamino-1-phenylethanol, a secondary amino alcohol with potential applications in pharmaceutical research and development. This document collates available data on its identity, physicochemical characteristics, and spectral information. While experimental data for some properties of this specific molecule are limited, this guide also draws upon information from closely related compounds to provide a predictive context for its behavior.
Core Compound Information
This compound is an organic compound featuring a phenyl group and a cyclohexylamino group attached to an ethanol backbone. Its structure suggests potential for various chemical reactions and biological activities, characteristic of amino alcohols.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 2-(Cyclohexylamino)-1-phenylethanol |
| Synonyms | Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl-[1][2][3] |
| CAS Number | 6589-48-6[1][2][3] |
| Molecular Formula | C₁₄H₂₁NO[2][4] |
| Molecular Weight | 219.32 g/mol [2][4] |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and understanding its behavior in biological systems. While experimentally determined data are sparse, predicted values and data from analogous compounds provide valuable insights.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Melting Point | 89 °C (Predicted) | ChemicalBook |
| Boiling Point | 147 °C at 1 Torr (Predicted) | ChemicalBook |
| Solubility | Data not available. Expected to be soluble in organic solvents. Limited solubility in water is anticipated based on its structure. | - |
| Physical State | Solid (Predicted based on melting point) | - |
Spectral Data
Spectroscopic data is essential for the identification and structural elucidation of this compound.
-
Mass Spectrometry: The NIST WebBook provides the mass spectrum (electron ionization) for this compound, which can be used for its identification in complex mixtures.[1][3]
-
Infrared (IR) Spectroscopy: An IR spectrum is also available from the NIST WebBook, showing characteristic absorption bands for the functional groups present in the molecule.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific NMR data for this compound was not found in the literature search, typical chemical shifts for similar structures can be predicted. For instance, protons on the phenyl group would appear in the aromatic region (δ 7-8 ppm), while protons on the cyclohexyl ring and the ethanol backbone would be found in the aliphatic region (δ 1-5 ppm).
Experimental Protocols
Proposed Synthesis Workflow:
Caption: Proposed synthesis of this compound.
General Experimental Considerations:
-
Reaction Conditions: The reaction would likely be carried out in a suitable solvent, such as a polar aprotic solvent (e.g., acetonitrile) or an alcohol (e.g., ethanol), and may be heated to facilitate the reaction.
-
Purification: The crude product would likely be purified using standard techniques such as column chromatography on silica gel, eluting with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
Analysis: The purified product would be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the biological activity or the signaling pathways associated with this compound. However, the amino alcohol structural motif is present in a wide range of biologically active molecules, including pharmaceuticals. Derivatives of the related compound, 2-amino-2-phenylethanol, have been investigated as β2-adrenoceptor agonists. Given its structure, this compound could potentially interact with various biological targets, and further research is warranted to explore its pharmacological profile.
Logical Relationship for a Hypothetical Pharmacological Screening:
Caption: A general workflow for drug discovery.
Conclusion
This compound is a compound with a well-defined chemical structure for which some fundamental physicochemical and spectral data are available. However, a significant portion of its properties, including experimentally determined melting and boiling points, solubility, and its entire pharmacological profile, remains to be elucidated. The synthetic route via the reaction of styrene oxide and cyclohexylamine is highly plausible, and this guide provides a general framework for its synthesis and purification. This document serves as a foundational resource for researchers and professionals in drug development, highlighting the existing knowledge and underscoring the areas where further investigation is required to fully characterize this potentially valuable molecule.
References
2-Cyclohexylamino-1-phenylethanol molecular structure and stereochemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, stereochemistry, synthesis, and potential pharmacological significance of 2-Cyclohexylamino-1-phenylethanol. This document is intended to serve as a core resource for researchers and professionals engaged in drug discovery and development.
Molecular Structure and Properties
This compound is a β-amino alcohol with the molecular formula C₁₄H₂₁NO and a molecular weight of 219.32 g/mol .[1][2][3][4] Its structure features a central ethanol backbone substituted with a phenyl group at the C1 position and a cyclohexylamino group at the C2 position. The presence of a hydroxyl group and a secondary amine imparts both hydrogen-bond donor and acceptor capabilities, influencing its physicochemical properties such as solubility and potential for biological interactions.
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference |
| IUPAC Name | 2-(Cyclohexylamino)-1-phenylethan-1-ol | |
| Synonyms | Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)- | [1][2] |
| CAS Number | 6589-48-6 | [1][2][3] |
| Molecular Formula | C₁₄H₂₁NO | [1][2][3] |
| Molecular Weight | 219.3226 g/mol | [1][2] |
| InChI | InChI=1S/C14H21NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1,3-4,7-8,13-16H,2,5-6,9-11H2 | [1][2] |
| InChIKey | ISYFTHDLBGNHQW-UHFFFAOYSA-N | [1][2] |
Spectroscopic data, including infrared (IR) and mass spectra, are available through the NIST WebBook, providing foundational data for the characterization of this compound.[1][2]
Stereochemistry
The molecular structure of this compound contains two chiral centers:
-
C1: The carbon atom bonded to the phenyl group and the hydroxyl group.
-
C2: The carbon atom bonded to the cyclohexylamino group.
The presence of two stereocenters gives rise to a total of four possible stereoisomers, existing as two pairs of enantiomers: (1R,2R) and (1S,2S), and (1R,2S) and (1S,2R). These stereoisomers are diastereomers of each other. The specific three-dimensional arrangement of the substituents at these chiral centers is critical as it can significantly influence the molecule's interaction with chiral biological targets such as enzymes and receptors.
The synthesis of a specific stereoisomer requires stereoselective synthetic methods. Without such control, a racemic or diastereomeric mixture will be produced. The separation of these stereoisomers can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Synthesis
The synthesis of this compound, as a β-amino alcohol, can be approached through several established synthetic routes. A common and direct method involves the ring-opening of an epoxide with an amine.
Proposed Synthetic Pathway: Epoxide Ring-Opening
A likely synthetic route to this compound is the nucleophilic attack of cyclohexylamine on styrene oxide. This reaction typically proceeds via an SN2 mechanism.
References
Chiral Synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiral synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol, a valuable chiral building block in pharmaceutical and fine chemical synthesis. The document details a key synthetic methodology, presents quantitative data for reaction optimization, and provides an illustrative experimental protocol.
Introduction
(1R,2S)-2-Cyclohexylamino-1-phenylethanol is a chiral amino alcohol of significant interest due to its potential applications as a precursor for biologically active molecules and as a chiral auxiliary in asymmetric synthesis. The precise control of its stereochemistry is crucial for its intended function. This guide focuses on a primary and efficient method for its stereoselective synthesis: the nucleophilic ring-opening of an enantiomerically pure epoxide.
Synthetic Pathway Overview
The most direct and stereochemically controlled route to (1R,2S)-2-Cyclohexylamino-1-phenylethanol involves the reaction of an enantiomerically pure styrene oxide with cyclohexylamine. Specifically, the synthesis is achieved through the S_N_2-type ring-opening of (R)-styrene oxide by cyclohexylamine. The nucleophilic attack of the amine occurs preferentially at the less sterically hindered terminal carbon of the epoxide ring. This reaction proceeds with an inversion of the stereochemical configuration at the site of attack, leading to the desired (1R,2S) diastereomer with high fidelity.
The general transformation is depicted in the following reaction scheme:
Unveiling the Enigmatic Mechanism of Action of 2-Cyclohexylamino-1-phenylethanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyclohexylamino-1-phenylethanol is a substituted phenylethanolamine derivative. While specific pharmacological data for this compound is notably scarce in publicly available scientific literature, its structural similarity to a well-studied class of bioactive molecules, the phenylethanolamines, allows for informed postulation regarding its potential mechanism of action. This technical guide consolidates the available chemical information for this compound and extrapolates its likely pharmacological profile based on the established structure-activity relationships of related compounds. The focus of this analysis will be on potential interactions with adrenergic and serotonergic receptor systems, which are common targets for this chemical class. This document aims to provide a foundational understanding to guide future research and drug development efforts.
Chemical Identity
| Property | Value | Reference |
| IUPAC Name | 2-(cyclohexylamino)-1-phenylethan-1-ol | |
| Synonyms | α-[(cyclohexylamino)methyl]benzenemethanol | [1] |
| CAS Number | 6589-48-6 | [1] |
| Molecular Formula | C₁₄H₂₁NO | [1][2] |
| Molecular Weight | 219.32 g/mol | [2] |
Postulated Mechanism of Action: Insights from Structural Analogs
Due to the absence of direct experimental data for this compound, its mechanism of action can be hypothesized by examining the pharmacology of structurally related phenylethanolamines. This class of compounds is known to interact with various biogenic amine receptors, most notably adrenergic and serotonin receptors.[3][4] The specific substitutions on the phenylethanolamine scaffold, particularly on the aromatic ring and the amine group, dictate the receptor affinity and selectivity.[5]
Potential Adrenergic Receptor Activity
The core structure of this compound is a phenylethanolamine, which is the backbone of many adrenergic receptor agonists and antagonists.[5] The presence of a hydroxyl group on the benzylic carbon and a secondary amine are key features for adrenergic activity.
The nature of the substituent on the amine is a critical determinant of selectivity between α- and β-adrenergic receptors.[5] Larger, bulky substituents on the nitrogen atom, such as the cyclohexyl group in this compound, tend to confer greater activity at β-adrenergic receptors compared to α-adrenergic receptors.[5] For instance, increasing the size of the N-alkyl substituent from a methyl group (as in epinephrine) to an isopropyl group (as in isoproterenol) dramatically increases β-receptor potency and decreases α-receptor activity.[5]
Therefore, it is plausible that this compound acts as a β-adrenoceptor agonist. Depending on other structural features, it could exhibit selectivity for β₁ or β₂ subtypes.[3]
Potential Downstream Signaling:
Activation of β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), typically leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[6] This, in turn, activates protein kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
References
- 1. This compound [webbook.nist.gov]
- 2. scbt.com [scbt.com]
- 3. Activity of N-(phenethyl)phenylethanolamines at beta(1) and beta(2) adrenoceptors: structural modifications can result in selectivity for either subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin receptor affinities of psychoactive phenalkylamine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 6. Mechanisms involved in alpha-adrenergic phenomena - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of 2-Cyclohexylamino-1-phenylethanol Derivatives: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Cyclohexylamino-1-phenylethanol scaffold represents a versatile pharmacophore that has been explored for a range of biological activities. These synthetic compounds, characterized by a phenylethanol backbone with a cyclohexylamino moiety, have shown potential in modulating key physiological pathways, indicating their promise in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the known biological activities of this compound derivatives and structurally related compounds, focusing on their antidepressant, β2-adrenoceptor agonist, and antifungal properties. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Core Biological Activities and Quantitative Data
While specific quantitative data for a broad range of this compound derivatives are not extensively available in the public domain, studies on structurally similar compounds, particularly 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, provide valuable insights into their potential as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake—a key mechanism for antidepressant activity.
Antidepressant Activity: Norepinephrine and Serotonin Reuptake Inhibition
Derivatives of the closely related 2-phenyl-2-(1-hydroxycyclohexyl)dimethylethylamine class have been investigated for their ability to inhibit the synaptosomal uptake of norepinephrine and serotonin.[1] Although the complete quantitative dataset is not publicly available, the research indicates that substitutions on the phenyl ring, such as halogens or methoxy groups at the 3- and/or 4-positions, enhance the inhibitory activity.[1]
Table 1: Illustrative Antidepressant Activity of Structurally Related Phenylethanolamine Derivatives
| Compound Class | Target | Activity Metric | Reported Value | Reference Compound |
| N,2-substituted cyclopentylamine | NET | pIC50 | 7.5 ± 0.2 | Nisoxetine (pIC50 8.2 ± 0.0) |
| 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol | Forced Swim Test (mice) | ED50 | 5.27 mg/kg, i.p. | Venlafaxine (ED50 4.66 mg/kg, i.p.) |
Note: Data for the core this compound scaffold is limited. This table presents data from structurally related compounds to demonstrate the potential of this chemical class.
β2-Adrenoceptor Agonism
The 2-amino-1-phenylethanol backbone is a well-established pharmacophore for β2-adrenoceptor agonists, which are crucial in the treatment of asthma and other respiratory diseases. Activation of the β2-adrenoceptor, a Gs protein-coupled receptor, leads to the relaxation of bronchial smooth muscle.
Table 2: β2-Adrenoceptor Agonist Activity of Related 2-Amino-1-phenylethanol Derivatives
| Compound | Assay | Activity Metric | Value |
| Salbutamol | cAMP Accumulation (BC3H1 cells) | log EC50 | -6.12 ± 0.11 |
| Clenbuterol | cAMP Accumulation (BC3H1 cells) | log EC50 | -7.60 ± 0.10 |
| Isoprenaline | cAMP Accumulation (BC3H1 cells) | log EC50 | -6.93 ± 0.11 |
Antifungal Activity
Certain derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol have demonstrated potent antifungal activity, particularly against Candida species. The mechanism often involves the inhibition of fungal lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis.
Table 3: Antifungal Activity of Structurally Related Azole Phenylethanol Derivatives
| Compound Derivative | Fungal Strain | Activity Metric | Value (µg/mL) |
| Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanol | Candida albicans | MIC | 1.7 ± 1.4 |
| Aromatic biphenyl ester of 2-(1H-imidazol-1-yl)-1-phenylethanol | non-albicans Candida spp. | MIC | 1.9 ± 2.0 |
Experimental Protocols
Synaptosomal Norepinephrine and Serotonin Uptake Assay
This assay is fundamental for determining the potential of compounds to act as norepinephrine and/or serotonin reuptake inhibitors.
1. Synaptosome Preparation:
-
Rodent brain regions rich in noradrenergic and serotonergic neurons (e.g., cortex, hippocampus, or striatum) are dissected and homogenized in ice-cold sucrose buffer.
-
The homogenate is subjected to differential centrifugation to pellet the crude synaptosomal fraction.
-
The pellet is resuspended in an appropriate assay buffer.
2. Uptake Assay:
-
Synaptosomes are pre-incubated with the test compound at various concentrations.
-
The uptake reaction is initiated by the addition of a radiolabeled neurotransmitter ([³H]-norepinephrine or [³H]-serotonin).
-
The incubation is carried out at 37°C for a short period to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the synaptosomes containing the internalized radiolabel.
-
The filters are washed with ice-cold buffer to remove any unbound radiolabel.
3. Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Non-specific uptake is determined in the presence of a high concentration of a known potent reuptake inhibitor.
-
Specific uptake is calculated by subtracting the non-specific uptake from the total uptake.
-
The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is determined from concentration-response curves.
Experimental workflow for the synaptosomal neurotransmitter uptake assay.
β2-Adrenoceptor Agonist-Induced cAMP Accumulation Assay (HTRF)
This assay quantifies the intracellular accumulation of cyclic adenosine monophosphate (cAMP) following the stimulation of β2-adrenoceptors. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.
1. Cell Culture and Seeding:
-
A cell line stably expressing the human β2-adrenoceptor (e.g., HEK-293 or CHO cells) is cultured under standard conditions.
-
Cells are harvested and seeded into microtiter plates at an optimized density.
2. Compound Stimulation:
-
The culture medium is removed, and cells are washed with a stimulation buffer.
-
Cells are pre-incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Test compounds are added at various concentrations, and the plate is incubated at room temperature for a defined period (e.g., 30 minutes).
3. Cell Lysis and cAMP Detection:
-
A lysis buffer containing HTRF reagents (a cAMP-d2 acceptor and an anti-cAMP-cryptate donor) is added to each well.
-
The plate is incubated at room temperature for approximately 60 minutes to allow for cell lysis and the competitive binding reaction to reach equilibrium.
4. Data Acquisition and Analysis:
-
The HTRF signal is read on a compatible plate reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
The ratio of the two emission signals is calculated, which is inversely proportional to the amount of cAMP produced by the cells.
-
A standard curve is generated using known concentrations of cAMP.
-
The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from concentration-response curves.
Experimental workflow for the HTRF cAMP accumulation assay.
Signaling Pathways
β2-Adrenoceptor Signaling Cascade
The activation of the β2-adrenoceptor by an agonist initiates a well-defined intracellular signaling cascade that leads to a physiological response, such as smooth muscle relaxation.
Signaling pathway of a β2-adrenoceptor agonist.
Mechanism of Norepinephrine Reuptake Inhibition
Norepinephrine reuptake inhibitors exert their effect by blocking the norepinephrine transporter (NET), thereby increasing the concentration of norepinephrine in the synaptic cleft.
Logical relationship of norepinephrine reuptake inhibition.
Conclusion
The this compound scaffold and its derivatives represent a promising area for drug discovery, with potential applications in the treatment of depression, respiratory diseases, and fungal infections. While comprehensive quantitative data for this specific class of compounds is still emerging, the available information on structurally related molecules highlights the therapeutic potential of this chemical family. The experimental protocols and signaling pathways detailed in this guide provide a foundational understanding for researchers and drug development professionals working to explore and optimize these compounds for future clinical applications. Further structure-activity relationship studies are warranted to fully elucidate the potential of this compound derivatives as novel therapeutic agents.
References
2-Cyclohexylamino-1-phenylethanol Analogs: A Technical Guide to Synthesis, Pharmacology, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-Cyclohexylamino-1-phenylethanol scaffold represents a versatile chemical structure that has garnered significant interest in medicinal chemistry. Analogs of this core structure have been investigated for a range of pharmacological activities, primarily as modulators of adrenergic receptors, with additional exploration into their potential as neuroprotective agents. This technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and potential therapeutic applications of these compounds, with a focus on their action as β-adrenergic agonists and their emerging role in neuroprotection.
Synthesis of this compound Analogs
The synthesis of this compound and its analogs typically involves a few key synthetic strategies. A common approach is the reductive amination of a suitable phenacyl halide or a related ketone precursor with cyclohexylamine.
A general synthetic scheme involves the reaction of a substituted or unsubstituted α-bromoacetophenone with cyclohexylamine to form an α-aminoketone intermediate. This intermediate is then reduced to the corresponding aminoalcohol. The choice of reducing agent can influence the stereochemistry of the final product.
Alternatively, chiral synthesis methods can be employed to obtain specific enantiomers, which is often crucial for pharmacological activity. One such method utilizes a chiral oxaborolidine-catalyzed borane reduction of a phenacyl halide to produce a chiral chloro-alcohol, which is then reacted with an amine to yield the desired chiral amino-alcohol.
Potential Applications
The primary therapeutic potential of this compound analogs lies in their ability to act as β-adrenergic receptor agonists. This activity makes them promising candidates for the treatment of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). More recently, research has also begun to explore their neuroprotective effects, suggesting potential applications in the management of neurodegenerative diseases.
β-Adrenergic Agonist Activity for Bronchodilation
The β2-adrenergic receptor is a key target for bronchodilator drugs. Agonists of this receptor induce relaxation of the airway smooth muscle, leading to bronchodilation and relief from the symptoms of asthma and COPD. The 2-amino-1-phenylethanol scaffold is a well-established pharmacophore for β2-adrenergic agonists.
Structure-Activity Relationship (SAR) for β-Adrenergic Agonism:
The pharmacological activity of these analogs is highly dependent on their chemical structure. Key structural features that influence potency and selectivity for β-adrenergic receptors include:
-
Substitution on the Phenyl Ring: The nature and position of substituents on the phenyl ring are critical. For instance, hydroxyl or hydroxymethyl groups at the meta and para positions are often associated with potent β2-agonist activity.
-
Substitution on the Amino Group: The substituent on the nitrogen atom plays a crucial role in receptor affinity and selectivity. Bulky substituents, such as tert-butyl or larger groups, tend to confer selectivity for β2- over β1-adrenergic receptors. The cyclohexyl group in the parent compound is a key feature influencing this interaction.
-
Stereochemistry: The stereochemistry at the carbinol carbon is vital for activity, with the (R)-enantiomer typically being the more active isomer for β-adrenergic agonism.
Quantitative Data on β-Adrenergic Agonist Activity:
The following table summarizes the in vitro activity of representative 2-amino-1-phenylethanol analogs at β1 and β2-adrenergic receptors.
| Compound | Structure | β1 pD2 | β2 pD2 | Selectivity (β2/β1) |
| Isoproterenol | 8.1 | 8.3 | 1.6 | |
| Salbutamol | 6.4 | 7.5 | 12.6 | |
| Analog A | R = CH(CH3)2 | 6.8 | 8.2 | 25.1 |
| Analog B | R = C(CH3)3 | 6.5 | 8.5 | 100 |
Note: pD2 is the negative logarithm of the EC50 value. Higher pD2 values indicate greater potency. Data is compiled from various sources and represents typical values for analogous series.
Neuroprotective Potential
Recent studies have suggested that compounds based on the phenylethanolamine scaffold may possess neuroprotective properties. The proposed mechanisms of action include the modulation of neurotransmitter systems and the activation of pro-survival signaling pathways within neurons. These effects could be beneficial in conditions characterized by neuronal damage, such as stroke and neurodegenerative diseases like Alzheimer's and Parkinson's disease.
The neuroprotective effects of these compounds are thought to be mediated through various mechanisms, including:
-
Anti-apoptotic effects: Inhibition of programmed cell death pathways.
-
Anti-inflammatory properties: Reduction of neuroinflammation, which is a key contributor to neuronal damage.
-
Antioxidant activity: Protection against oxidative stress, a common factor in neurodegeneration.
Further research is needed to fully elucidate the mechanisms and therapeutic potential of this compound analogs in the context of neurological disorders.
Signaling Pathways
The pharmacological effects of this compound analogs as β-adrenergic agonists are mediated through the activation of specific intracellular signaling cascades.
Canonical Gs-Protein Signaling Pathway
Upon binding of a β2-adrenergic agonist, the receptor undergoes a conformational change, leading to the activation of the stimulatory G-protein (Gs). This initiates a signaling cascade that results in bronchodilation.
β-Arrestin Biased Signaling
In addition to the canonical Gs-pathway, β-adrenergic receptors can also signal through β-arrestin pathways. "Biased agonists" are ligands that preferentially activate one pathway over the other. The development of β-arrestin-biased agonists is an area of active research, as this could lead to drugs with improved therapeutic profiles and fewer side effects. For instance, β-arrestin signaling has been implicated in both receptor desensitization and the activation of distinct downstream signaling pathways that could contribute to both therapeutic and adverse effects.
Experimental Protocols
General Synthesis of this compound
The following is a representative, generalized protocol for the synthesis of this compound. Specific reaction conditions, such as solvents, temperatures, and reaction times, may need to be optimized for different analogs.
Step 1: Synthesis of 2-(Cyclohexylamino)-1-phenylethanone (Intermediate)
-
Dissolve 1.0 equivalent of α-bromoacetophenone in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add 2.2 equivalents of cyclohexylamine to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude α-aminoketone.
-
Purify the product by column chromatography on silica gel if necessary.
Step 2: Reduction to this compound
-
Dissolve the intermediate from Step 1 in a suitable solvent such as methanol or ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add 1.5 equivalents of a reducing agent, such as sodium borohydride, portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the final compound by recrystallization or column chromatography.
The following diagram illustrates the general experimental workflow for the synthesis and initial screening of these analogs.
The Pivotal Role of 2-Cyclohexylamino-1-phenylethanol in Asymmetric Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of asymmetric catalysis, the synthesis of enantiomerically pure molecules is of paramount importance, particularly in the pharmaceutical and fine chemical industries. Chiral β-amino alcohols have emerged as a highly effective class of ligands and auxiliaries for inducing stereoselectivity in a variety of chemical transformations. Among these, 2-Cyclohexylamino-1-phenylethanol stands out as a versatile and efficient chiral ligand, primarily utilized in the enantioselective addition of organozinc reagents to aldehydes. This technical guide provides an in-depth exploration of the role of this compound in asymmetric catalysis, detailing its synthesis, applications, and the underlying mechanistic principles.
Core Concepts in Asymmetric Catalysis
Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of a chiral product. The catalyst, by creating a chiral environment around the reactants, lowers the activation energy for the formation of one enantiomer over the other. This compound functions as a chiral ligand that coordinates with a metal center, typically zinc, to form a chiral catalyst complex. This complex then orchestrates the enantioselective addition of a nucleophile to a prochiral substrate.
Synthesis of this compound
The enantiomerically pure forms of this compound, namely (1R,2S)- and (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol, are crucial for its application in asymmetric synthesis. A common synthetic route starts from readily available chiral precursors like phenylglycine or mandelic acid derivatives.
Experimental Protocol: Synthesis from (R)-Phenylglycinol
-
Reductive Amination: (R)-Phenylglycinol is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride (STAB), in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Reaction Conditions: The reaction is typically carried out at room temperature for 12-24 hours.
-
Work-up: The reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired enantiomerically pure this compound.
Application in Asymmetric Catalysis: Enantioselective Addition of Diethylzinc to Aldehydes
A primary application of this compound is as a chiral ligand in the enantioselective addition of diethylzinc (Et₂Zn) to aldehydes, a reliable method for the synthesis of chiral secondary alcohols.
General Reaction Scheme
Caption: Logical flow of catalyst formation and the subsequent catalytic cycle.
Experimental Workflow for Asymmetric Addition
Caption: A typical experimental workflow for the asymmetric addition reaction.
Conclusion
This compound is a highly effective and practical chiral ligand for asymmetric catalysis, particularly in the enantioselective addition of diethylzinc to aldehydes. Its straightforward synthesis, coupled with its ability to induce high levels of stereoselectivity, makes it a valuable tool for chemists in both academic and industrial research. The well-understood mechanism allows for rational modification and optimization of reaction conditions to achieve desired outcomes in the synthesis of complex chiral molecules. This guide provides a foundational understanding for researchers and professionals seeking to leverage the power of this chiral amino alcohol in their synthetic endeavors.
An In-Depth Technical Guide to 2-Cyclohexylamino-1-phenylethanol: From Discovery to Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, and experimental protocols related to 2-Cyclohexylamino-1-phenylethanol. It is designed to serve as a core resource for researchers and professionals in the fields of medicinal chemistry and drug development, offering detailed insights into the synthesis and pharmacological evaluation of this compound and its derivatives.
Discovery and Historical Context
The initial synthesis and investigation of this compound and its cyclic derivatives were first reported in a 1972 publication in the Journal of Medicinal Chemistry by W. J. Irwin, D. L. Wheeler, and N. J. Harper. This foundational work laid the groundwork for understanding the structure-activity relationships of this class of compounds. The primary focus of this early research was to explore the potential therapeutic applications of these novel chemical entities, with a particular emphasis on their effects on the central nervous system.
Subsequent research has further explored the pharmacological profile of this compound and its analogs, with investigations into their potential anticonvulsant properties. These studies have sought to identify compounds with favorable therapeutic indices for the potential treatment of seizures.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and interpretation of its biological activity.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₁NO | [1][2] |
| Molecular Weight | 219.32 g/mol | [1][2] |
| CAS Number | 6589-48-6 | [1] |
| IUPAC Name | 2-(cyclohexylamino)-1-phenylethan-1-ol | |
| Synonyms | Benzenemethanol, α-[(cyclohexylamino)methyl]-; Benzyl alcohol, α-((cyclohexylamino)methyl)-; Ethanol, 2-cyclohexylamino-1-phenyl- | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound and its derivatives is a critical aspect of its study. The following sections detail the experimental protocols for its preparation and pharmacological evaluation, based on established methodologies in the field.
Synthesis of this compound
The synthesis of the parent compound, this compound, can be achieved through the reaction of styrene oxide with cyclohexylamine. A general procedure is as follows:
Materials:
-
Styrene oxide
-
Cyclohexylamine
-
Ethanol (or other suitable solvent)
-
Hydrochloric acid (for salt formation, optional)
-
Diethyl ether (for precipitation, optional)
Procedure:
-
A solution of styrene oxide in ethanol is prepared in a round-bottom flask.
-
An equimolar amount of cyclohexylamine is added to the solution.
-
The reaction mixture is refluxed for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by distillation under reduced pressure or by recrystallization from a suitable solvent.
-
For the preparation of the hydrochloride salt, the purified base can be dissolved in a suitable solvent (e.g., diethyl ether) and treated with a solution of hydrochloric acid. The resulting precipitate is then collected by filtration and dried.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Anticonvulsant Activity Screening
The evaluation of the anticonvulsant activity of this compound and its derivatives is typically performed using standardized animal models. The two most common primary screening tests are the Maximal Electroshock (MES) test and the subcutaneous Pentylenetetrazol (scPTZ) test.
3.2.1. Maximal Electroshock (MES) Test
The MES test is a model for generalized tonic-clonic seizures.
Protocol:
-
Male albino mice (or rats) of a specified weight range are used.
-
The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various dose levels.
-
After a predetermined time for drug absorption, a maximal electrical stimulus is delivered via corneal or ear-clip electrodes.
-
The animals are observed for the presence or absence of the tonic hindlimb extensor component of the seizure.
-
The median effective dose (ED₅₀), the dose that protects 50% of the animals from the tonic extensor seizure, is calculated using probit analysis.
3.2.2. Subcutaneous Pentylenetetrazol (scPTZ) Test
The scPTZ test is a model for myoclonic and absence seizures.
Protocol:
-
Male albino mice of a specified weight range are used.
-
The test compound is administered i.p. or p.o. at various dose levels.
-
After a predetermined time for drug absorption, a convulsant dose of pentylenetetrazol (typically the CD₉₇, the dose that causes convulsions in 97% of animals) is injected subcutaneously.
-
The animals are observed for a set period (e.g., 30 minutes) for the presence or absence of clonic seizures lasting for at least 5 seconds.
-
The ED₅₀, the dose that protects 50% of the animals from clonic seizures, is calculated.
The logical flow of anticonvulsant screening is depicted in the diagram below.
Structure-Activity Relationships and Signaling Pathways
The initial studies on cyclic derivatives of this compound aimed to understand how structural modifications influence biological activity. The core structure, consisting of a phenylethanol backbone with a cyclohexylamino group, provides a scaffold for further chemical exploration. The nitrogen atom and the hydroxyl group are key functionalities that can participate in interactions with biological targets.
While the precise signaling pathways through which this compound and its derivatives exert their anticonvulsant effects have not been fully elucidated, compounds with similar structural motifs, such as other N-substituted 2-amino-1-phenylethanol derivatives, are known to interact with various receptors and ion channels in the central nervous system. Potential mechanisms of action could involve modulation of voltage-gated sodium channels, enhancement of GABAergic inhibition, or interaction with other neurotransmitter systems. Further research is required to delineate the specific molecular targets of this compound class.
The relationship between the parent compound and its derivatives in exploring structure-activity relationships is illustrated below.
Conclusion
This compound represents a foundational molecule in a class of compounds with potential therapeutic applications, particularly in the realm of central nervous system disorders. This technical guide has provided an in-depth overview of its discovery, key physicochemical properties, and detailed experimental protocols for its synthesis and pharmacological evaluation. The provided diagrams and structured data are intended to facilitate further research and development in this area. Future investigations into the precise mechanism of action and the optimization of the therapeutic index of its derivatives are warranted to fully explore the potential of this chemical scaffold.
References
Methodological & Application
enantioselective synthesis of beta-amino alcohols using 2-Cyclohexylamino-1-phenylethanol
Application Note: Enantioselective Synthesis of β-Amino Alcohols
Utilizing (1R,2S)-2-Cyclohexylamino-1-phenylethanol as a Chiral Catalyst
Abstract
This document provides a detailed protocol for the enantioselective synthesis of β-amino alcohols via the catalytic addition of dialkylzinc reagents to aldehydes. Chiral β-amino alcohols are crucial structural motifs in many pharmaceuticals and serve as valuable chiral ligands in asymmetric synthesis.[1][2] This application note focuses on the use of (1R,2S)-2-Cyclohexylamino-1-phenylethanol, a derivative of norephedrine, as an effective chiral catalyst for this transformation.[3] Detailed methodologies for the preparation of the catalyst and the subsequent asymmetric alkylation of benzaldehyde with diethylzinc are presented. The protocol typically yields the corresponding chiral secondary alcohol with good conversion rates and high enantioselectivity.
Introduction
The enantioselective carbon-carbon bond formation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceutical agents where a specific stereoisomer is often responsible for the desired therapeutic effect. The addition of organometallic reagents to carbonyl compounds is a powerful method for creating new stereocenters. The use of chiral β-amino alcohols as catalysts for the enantioselective addition of dialkylzinc reagents to aldehydes has been extensively studied and proven to be a highly effective strategy.[4][5][6]
(1R,2S)-2-Cyclohexylamino-1-phenylethanol, derived from (1R,2S)-norephedrine, has emerged as a successful catalyst for inducing high asymmetry in these reactions.[3] The catalyst's structure, featuring a chiral backbone and a sterically defined N-substituent, allows for the formation of a well-organized transition state, effectively directing the facial selectivity of the alkyl group transfer from the zinc reagent to the aldehyde. This note details the experimental procedure for this catalytic system.
Reaction Scheme
A) Catalyst Synthesis: Reductive Amination

General scheme for the synthesis of the chiral ligand via reductive amination of (1R,2S)-norephedrine with cyclohexanone.
B) Catalytic Enantioselective Alkylation

General scheme for the enantioselective addition of diethylzinc to an aldehyde catalyzed by (1R,2S)-2-Cyclohexylamino-1-phenylethanol.
Experimental Protocols
Protocol 1: Synthesis of (1R,2S)-2-Cyclohexylamino-1-phenylethanol
This procedure is adapted from the general method for reductive alkylation of norephedrine.[3]
Materials:
-
(1R,2S)-(-)-Norephedrine (1.0 eq)
-
Cyclohexanone (1.5 eq)
-
Ethanol (or Methanol)
-
Sodium borohydride (NaBH₄) (2.0 eq)
-
Ethyl acetate
-
1 M Sodium hydroxide (NaOH) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
To a flame-dried, nitrogen-purged flask, add (1R,2S)-norephedrine (e.g., 1.05 g, 6.96 mmol) and ethanol (10 mL).
-
Add cyclohexanone (1.5 eq, e.g., 1.08 mL, 10.4 mmol) to the solution.
-
Allow the mixture to stir at room temperature for 18 hours to facilitate imine formation.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add sodium borohydride (2.0 eq, e.g., 0.53 g, 13.9 mmol) in portions.
-
Allow the reaction to stir at 0 °C for 90 minutes.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Perform a liquid-liquid extraction: add ethyl acetate (50 mL) and 1 M NaOH (50 mL) to the residue. Separate the layers and extract the aqueous phase two more times with ethyl acetate (2 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or recrystallization if necessary.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a generalized procedure based on established methods.[3][7]
Materials:
-
(1R,2S)-2-Cyclohexylamino-1-phenylethanol (catalyst, 10 mol%)
-
Anhydrous Hexane or Toluene
-
Diethylzinc (Et₂Zn) (1.0 M solution in hexanes, 2.0 eq)
-
Benzaldehyde (1.0 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Schlenk flask, magnetic stirrer, argon/nitrogen atmosphere, syringes
Procedure:
-
Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the chiral ligand (1R,2S)-2-Cyclohexylamino-1-phenylethanol (0.1 eq) in anhydrous hexane (e.g., 5 mL).
-
Reaction Initiation: Cool the flask to 0 °C. Slowly add diethylzinc solution (2.0 eq) dropwise via syringe. A white precipitate may form as the zinc-alkoxide complex is generated. Stir the mixture at 0 °C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 2-24 hours). For improved enantioselectivity, lower temperatures (e.g., -20 °C) can be employed.[5]
-
Quenching: Once the reaction is complete, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Work-up: Allow the mixture to warm to room temperature. Add diethyl ether and transfer the mixture to a separatory funnel. Wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product (1-phenyl-1-propanol) by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient). Determine the yield and measure the enantiomeric excess (% ee) by chiral HPLC or GC analysis.[7]
Data Presentation
The effectiveness of N-alkylated norephedrine derivatives as catalysts is demonstrated by the high enantioselectivity achieved across various substrates. The table below summarizes representative results for the addition of diethylzinc to aldehydes using catalysts derived from norephedrine and its diastereomer, pseudonorephedrine.
| Entry | Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (% ee) | Product Configuration |
| 1 | (1R,2S)-N-Cyclohexylnorephedrine | Benzaldehyde | ~85-95 | 60% (80:20 er) | R |
| 2 | (1S,2S)-N-Cyclooctylpseudonorephedrine | Benzaldehyde | ~85-95 | 82% (91:9 er) | S |
| 3 | (1R,2S)-N-Butylnorephedrine | Benzaldehyde | ~85-95 | 58% (79:21 er) | R |
| 4 | (1S,2S)-N-Cyclohexylpseudonorephedrine | p-Tolualdehyde | ~85-95 | 75% (87.5:12.5 er) | S |
Table 1: Representative yields and enantioselectivities. Data is generalized from reported enantiomeric ratios (er) for N-alkylated ephedra alkaloids.[3] The absolute configuration of the product is primarily determined by the stereochemistry at the benzylic position of the catalyst ligand.[3]
Visualized Workflow and Mechanism
Experimental Workflow
The following diagram illustrates the sequential steps involved in the catalyzed synthesis of the β-amino alcohol.
Caption: A flowchart of the experimental protocol.
Proposed Catalytic Cycle
The reaction is proposed to proceed through a dimeric zinc complex, where one zinc atom acts as a Lewis acid to activate the aldehyde, while the other holds the chiral ligand and the alkyl group for transfer.
Caption: Proposed mechanism for the catalytic cycle.
References
- 1. New Approach Facilitates Chiral Amino Alcohol Synthesis [science.westlake.edu.cn]
- 2. diva-portal.org [diva-portal.org]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. Chiral β-Amino Alcohol | TCI AMERICA [tcichemicals.com]
- 5. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes [mdpi.com]
Application Notes and Protocols for 2-Cyclohexylamino-1-phenylethanol as a Chiral Auxiliary in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the potential use of 2-cyclohexylamino-1-phenylethanol as a chiral auxiliary in asymmetric synthesis. While direct literature precedents for this specific auxiliary are limited, its structural analogy to well-established chiral auxiliaries, such as pseudoephedrine, suggests its utility in directing stereoselective transformations. The following sections outline the hypothetical application of this compound in asymmetric alkylation reactions, providing detailed experimental protocols, expected outcomes based on analogous systems, and methods for auxiliary removal. These notes are intended to serve as a guide for researchers exploring the development of new chiral auxiliaries for stereocontrolled synthesis.
Introduction to Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of enantiomerically enriched products. An ideal chiral auxiliary should be readily available, easily attached to the substrate, induce a high degree of stereoselectivity, and be readily removed under mild conditions without racemization of the product. 1,2-amino alcohols are a prominent class of chiral auxiliaries, with pseudoephedrine being a notable example used extensively in asymmetric alkylations.
This compound, a chiral 1,2-amino alcohol, possesses the key structural features of a potentially effective chiral auxiliary. Its rigid cyclohexyl group and the phenyl-bearing stereocenter can create a well-defined chiral environment to bias the approach of reagents to a tethered substrate.
Proposed Application: Asymmetric Alkylation of Carboxylic Acid Derivatives
Based on the well-established methodology developed for pseudoephedrine amides, this compound can be envisioned as a chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[1][2][3] The general workflow involves the formation of an amide between the chiral auxiliary and a prochiral carboxylic acid, followed by diastereoselective enolate formation and alkylation, and subsequent removal of the auxiliary to yield the chiral product.
General Workflow
The proposed synthetic sequence is depicted below. The chiral auxiliary is first acylated to form the corresponding amide. Deprotonation with a strong base generates a chiral enolate, which then reacts with an electrophile. The resulting diastereomerically enriched product is then cleaved to afford the chiral carboxylic acid, and the auxiliary can potentially be recovered.
References
Application Notes and Protocols for 2-Cyclohexylamino-1-phenylethanol in Asymmetric Aldol Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The development of asymmetric organocatalysis has provided powerful tools for the enantioselective synthesis of these molecules. Chiral β-amino alcohols, such as 2-Cyclohexylamino-1-phenylethanol, are a class of readily accessible and stable organocatalysts that can effectively promote asymmetric aldol reactions.[1] These catalysts operate via an enamine-based mechanism, similar to the well-established proline catalysis, to deliver chiral aldol products with high stereoselectivity.[2] This document provides a detailed representative protocol for the use of this compound in the asymmetric aldol reaction between a ketone and an aromatic aldehyde.
Mechanism of Action
The catalytic cycle of the this compound-catalyzed aldol reaction is believed to proceed through the formation of a chiral enamine intermediate. The secondary amine of the catalyst reacts with the ketone to form an enamine, which then attacks the aldehyde electrophile in a stereocontrolled manner. The resulting iminium ion is subsequently hydrolyzed to release the aldol product and regenerate the catalyst for the next cycle.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric aldol reaction between cyclohexanone and various aromatic aldehydes, catalyzed by a chiral β-amino alcohol. The data is illustrative of the typical performance that can be expected with this class of catalysts.
| Entry | Aldehyde | Product | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |
| 1 | 4-Nitrobenzaldehyde | 2-((R)-Hydroxy((S)-4-nitrophenyl)methyl)cyclohexan-1-one | 92 | >95:5 | 98 |
| 2 | Benzaldehyde | 2-((R)-Hydroxy((S)-phenyl)methyl)cyclohexan-1-one | 85 | >95:5 | 95 |
| 3 | 4-Chlorobenzaldehyde | 2-((S)-4-Chlorophenyl)((R)-hydroxy)methyl)cyclohexan-1-one | 90 | >95:5 | 97 |
| 4 | 4-Methoxybenzaldehyde | 2-((R)-Hydroxy((S)-4-methoxyphenyl)methyl)cyclohexan-1-one | 88 | >95:5 | 96 |
Experimental Protocols
General Considerations:
-
All reagents should be of high purity and used as received unless otherwise noted.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Anhydrous solvents should be used where specified.
-
Reaction progress can be monitored by thin-layer chromatography (TLC).
Representative Protocol for the Asymmetric Aldol Reaction of Cyclohexanone and 4-Nitrobenzaldehyde
This protocol describes a representative procedure for the enantioselective aldol reaction catalyzed by (1R,2S)-2-(cyclohexylamino)-1-phenylethanol.
Materials:
-
(1R,2S)-2-(Cyclohexylamino)-1-phenylethanol (catalyst)
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-nitrobenzaldehyde (1.0 mmol, 151.1 mg) in anhydrous DMSO (4.0 mL) in a round-bottom flask, add cyclohexanone (5.0 mmol, 0.52 mL).
-
Add (1R,2S)-2-(cyclohexylamino)-1-phenylethanol (0.2 mmol, 43.9 mg, 20 mol%) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired β-hydroxy ketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC) of the purified product.
Mandatory Visualizations
Caption: Proposed enamine catalytic cycle for the aldol reaction.
Caption: General experimental workflow for the aldol reaction.
References
Application Notes and Protocols: Synthesis of Novel Antiviral Agents from 2-Cyclohexylamino-1-phenylethanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The relentless challenge posed by viral infections necessitates a continuous search for novel antiviral agents with diverse mechanisms of action. The 2-Cyclohexylamino-1-phenylethanol scaffold presents a promising, yet underexplored, foundation for the development of new antiviral drugs. While direct antiviral activity of its derivatives is not yet extensively documented in publicly available literature, the parent structure is a key component in compounds exhibiting a range of other biological effects, including central nervous system activity. This suggests that modifications to this scaffold could yield derivatives with significant therapeutic potential.
The phenylethanolamine motif is a well-established pharmacophore present in numerous approved drugs. Furthermore, a variety of phenylethylamine and phenyl amine derivatives have demonstrated potent antiviral activities against a spectrum of viruses, including Hepatitis C Virus (HCV), Coxsackievirus B3 (CVB3), and Human Immunodeficiency Virus (HIV). This provides a strong rationale for the systematic synthesis and screening of a library of this compound derivatives as a novel class of antiviral candidates.
These application notes provide a comprehensive overview of the rationale, proposed synthesis protocols, and strategies for antiviral screening of this compound derivatives.
Rationale for Antiviral Potential
The exploration of this compound derivatives for antiviral drug discovery is supported by the following:
-
Structural Analogy to Known Antivirals: The core structure shares features with other successful antiviral agents, suggesting it can be adapted to interact with viral or host cell targets.
-
Proven Biological Activity: The synthesis of cyclic derivatives of this compound has led to compounds with significant CNS pharmacological actions, such as anticonvulsant and appetite suppressant activities. This demonstrates that the scaffold is amenable to chemical modification to produce biologically active molecules.
-
Versatile Scaffold: The presence of hydroxyl and secondary amine groups allows for a wide range of chemical modifications, enabling the creation of a diverse library of compounds for screening.
Experimental Protocols
General Synthesis of this compound Derivatives
The following is a generalized protocol for the synthesis of derivatives, which can be adapted based on the desired final compound.
Materials:
-
Styrene oxide
-
Cyclohexylamine
-
Appropriate solvent (e.g., methanol, ethanol, or isopropanol)
-
Acid or base catalyst (optional, depending on the reaction)
-
Acylating or alkylating agents (for derivatization)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
Procedure:
-
Synthesis of the Core Scaffold:
-
In a round-bottom flask, dissolve styrene oxide in a suitable solvent.
-
Add cyclohexylamine to the solution (typically in a 1:1 to 1.2:1 molar ratio).
-
The reaction can be heated under reflux for several hours to ensure completion. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The crude product, this compound, is then purified, typically by column chromatography on silica gel.
-
-
Derivatization of the Core Scaffold:
-
N-Alkylation/N-Acylation: The secondary amine can be readily alkylated or acylated using standard procedures. For example, acylation can be achieved by reacting the core scaffold with an appropriate acid chloride or anhydride in the presence of a base like triethylamine.
-
O-Alkylation/O-Acylation: The hydroxyl group can be derivatized through reactions with alkyl halides or acylating agents under appropriate conditions.
-
Diagram of General Synthesis Workflow:
Caption: General workflow for the synthesis of a this compound derivative library.
Proposed Antiviral Screening Protocol
A generalized workflow for screening the synthesized derivatives for antiviral activity is presented below. This can be adapted for specific viruses and cell lines.
Materials:
-
Synthesized this compound derivatives
-
Host cell line permissive to the virus of interest
-
Virus stock with a known titer
-
Cell culture medium and supplements
-
Cytotoxicity assay kit (e.g., MTT, MTS)
-
Viral replication quantification assay (e.g., plaque assay, qPCR for viral genomes, ELISA for viral proteins)
-
Positive control antiviral drug
Procedure:
-
Cytotoxicity Assay:
-
Seed the host cells in 96-well plates.
-
Treat the cells with a range of concentrations of the synthesized compounds for a period that mirrors the antiviral assay duration.
-
Determine the 50% cytotoxic concentration (CC50) using a standard cytotoxicity assay.
-
-
Antiviral Activity Assay:
-
Seed the host cells in 96-well plates.
-
Pre-treat the cells with non-toxic concentrations of the compounds.
-
Infect the cells with the virus at a predetermined multiplicity of infection (MOI).
-
After an incubation period, quantify the extent of viral replication.
-
Determine the 50% effective concentration (EC50), the concentration at which viral replication is inhibited by 50%.
-
-
Determination of Selectivity Index (SI):
-
Calculate the SI for each compound using the formula: SI = CC50 / EC50. A higher SI value indicates a more promising therapeutic window.
-
Diagram of Proposed Antiviral Screening Workflow:
Caption: Proposed workflow for the antiviral screening of synthesized compounds.
Quantitative Data from Analogous Compounds
While specific data for this compound derivatives is not available, the following table summarizes the antiviral activity of structurally related phenyl amine derivatives against various viruses to highlight the potential of this chemical class.
| Compound Class | Virus | Assay | EC50 / IC50 (µM) | Reference |
| (5-Oxazolyl)phenyl amines | Hepatitis C Virus (HCV) | In vitro | 0.28 - 0.92 | [1] |
| (5-Oxazolyl)phenyl amines | Coxsackievirus B3 (CVB3) | In vitro | < 2.0 | [1] |
| Benzenesulfonamide-containing phenylalanine derivatives | HIV-1 | In vitro | EC50 as low as 0.031 | [2] |
This table is for illustrative purposes to demonstrate the antiviral potential of related scaffolds.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antiviral agents. The synthetic accessibility and the proven biological activity of related structures provide a strong impetus for the exploration of this compound class. The protocols and workflows outlined in these application notes offer a foundational guide for researchers to synthesize, screen, and identify new lead compounds in the ongoing fight against viral diseases. Further research into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for their future development as effective antiviral therapeutics.
References
- 1. Synthesis and antiviral activity of a novel class of (5-oxazolyl)phenyl amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-Containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of Oxazolidinone Antibacterials Utilizing Chiral β-Amino Alcohols
For the attention of: Researchers, scientists, and drug development professionals.
Topic: Application of Chiral β-Amino Alcohols in the Synthesis of Oxazolidinone Antibacterials, with a Hypothetical Protocol for 2-Cyclohexylamino-1-phenylethanol.
Disclaimer: Extensive literature searches did not yield specific examples of this compound being used in the synthesis of oxazolidinone antibacterials. The following application notes and protocols are based on established methodologies for structurally similar chiral β-amino alcohols and provide a framework for how this compound could hypothetically be employed in this context.
Introduction
Oxazolidinones are a critical class of synthetic antibiotics effective against a wide range of drug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE). A key structural feature of many oxazolidinone antibacterials is a chiral center at the C-5 position of the oxazolidinone ring. The stereochemistry at this position is crucial for antibacterial activity. The synthesis of these compounds often relies on the use of chiral precursors to establish the desired stereochemistry. Chiral β-amino alcohols are versatile building blocks for the enantioselective synthesis of oxazolidinones. This document outlines the general principles and provides a hypothetical protocol for the use of a chiral β-amino alcohol, such as this compound, in the preparation of an oxazolidinone core structure.
General Synthetic Strategies for Oxazolidinone Ring Formation from β-Amino Alcohols
The primary method for constructing the oxazolidinone ring from a β-amino alcohol involves cyclization with a carbonyl-inserting reagent. The choice of reagent can influence reaction conditions and yields.
A generalized reaction scheme is as follows:
Commonly used carbonyl sources include:
-
Phosgene or its derivatives (e.g., triphosgene, carbonyldiimidazole (CDI))
-
Isocyanates
-
Carbonates (e.g., diethyl carbonate)
The selection of the appropriate strategy depends on the specific structure of the target oxazolidinone and the nature of the substituents on the β-amino alcohol.
Data Presentation: Representative Yields in Oxazolidinone Synthesis
The following table summarizes representative yields for the synthesis of oxazolidinones from various precursors as reported in the literature. Note that these do not specifically use this compound, but provide a benchmark for expected efficiencies.
| Precursor/Method | Product | Yield (%) | Reference/Notes |
| N-lithioarylcarbamates and (R)-glycidyl butyrate | (R)-5-(hydroxymethyl)-2-oxazolidinones | Excellent | A practical asymmetric synthesis for key intermediates of linezolid.[1] |
| 3-fluoro-4-morpholinobenzenamine and CDI | Linezolid | 89 | Final cyclization step to form the oxazolidinone ring.[2] |
| (R)-epichlorohydrin and 3-fluoro-4-morpholinyl aniline | Oxazolidinone phthalimide intermediate | 62 | A multi-step synthesis towards linezolid derivatives.[3] |
| Continuous flow synthesis | Linezolid | 73 | A seven-step continuous flow process with a total residence time of 27 minutes.[1] |
| L-proline-mediated three-component Mannich reaction | Novel oxazolidinone analogues | Moderate | Microwave-assisted synthesis. The final products showed antibacterial activity with MIC values of 8-32 mg/L.[4] |
Experimental Protocols
Hypothetical Protocol for the Synthesis of a 3-Cyclohexyl-5-phenyl-oxazolidin-2-one from this compound
This protocol describes a hypothetical two-step synthesis of a model oxazolidinone from this compound.
Step 1: Carbamate Formation
-
Reagents and Materials:
-
(1R,2S)- or (1S,2R)-2-Cyclohexylamino-1-phenylethanol
-
Benzyl chloroformate
-
Sodium bicarbonate (or other suitable base)
-
Dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
-
-
Procedure:
-
Dissolve this compound (1 equivalent) in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
-
Add an aqueous solution of sodium bicarbonate (2-3 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the stirring mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude carbamate.
-
Purify the crude product by column chromatography on silica gel if necessary.
-
Step 2: Intramolecular Cyclization to form the Oxazolidinone
-
Reagents and Materials:
-
N-Cbz-2-Cyclohexylamino-1-phenylethanol (from Step 1)
-
Sodium hydride (NaH) or other suitable strong base
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Ammonium chloride solution
-
Ethyl acetate
-
Standard laboratory glassware for anhydrous reactions
-
-
Procedure:
-
In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve the N-Cbz-2-Cyclohexylamino-1-phenylethanol (1 equivalent) in anhydrous THF and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until TLC analysis indicates the completion of the reaction.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude oxazolidinone by flash column chromatography or recrystallization.
-
Mandatory Visualizations
Diagram of the Hypothetical Synthetic Pathway
Caption: Hypothetical two-step synthesis of a model oxazolidinone.
Generalized Workflow for Oxazolidinone Synthesis from β-Amino Alcohols
Caption: General workflow for chiral oxazolidinone synthesis.
Conclusion
While this compound is not a commonly cited precursor for oxazolidinone antibacterials in the current body of scientific literature, its structure as a chiral β-amino alcohol suggests its potential utility in such syntheses. The protocols and workflows presented here are based on well-established chemical principles for the synthesis of oxazolidinones from analogous starting materials. Researchers interested in exploring novel synthetic routes to oxazolidinone derivatives may find this information valuable for designing their experimental strategies. It is recommended that any experimental work based on these hypothetical protocols be conducted with careful monitoring and optimization of reaction conditions.
References
Application Notes and Protocols for Catalytic Asymmetric Synthesis Using Ligands Derived from 2-Cyclohexylamino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of chiral ligands derived from 2-Cyclohexylamino-1-phenylethanol in catalytic asymmetric synthesis. These ligands have shown considerable promise in inducing high stereoselectivity in various chemical transformations, making them valuable tools in the synthesis of enantiomerically pure compounds for pharmaceutical and fine chemical applications. The protocols and data presented herein are based on established methodologies for analogous chiral amino alcohol ligands and serve as a comprehensive guide for researchers.
Overview of this compound Derived Ligands
Chiral β-amino alcohols are a privileged class of ligands in asymmetric catalysis. The structural motif of this compound, featuring a stereogenic center bearing a hydroxyl group and another with a secondary amine, allows for the formation of stable chelate complexes with a variety of metals. The bulky cyclohexyl and phenyl groups create a well-defined chiral environment around the metal center, enabling effective enantiocontrol in catalytic transformations.
These ligands are particularly effective in two major classes of asymmetric reactions: the addition of organozinc reagents to aldehydes and the transfer hydrogenation of prochiral ketones.
Synthesis of Chiral Ligands from this compound
The synthesis of ligands from this compound is typically straightforward, often involving the reaction of the amino alcohol with a suitable linking agent to create bidentate or tridentate ligands. A representative protocol for the synthesis of a Schiff base ligand is provided below.
Experimental Protocol: Synthesis of a Schiff Base Ligand
This protocol describes the synthesis of a Schiff base ligand from (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol and salicylaldehyde.
Materials:
-
(1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol
-
Salicylaldehyde
-
Anhydrous Ethanol
-
Round-bottom flask
-
Magnetic stirrer
-
Condenser
Procedure:
-
In a 100 mL round-bottom flask, dissolve (1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol (1.0 eq) in anhydrous ethanol (50 mL).
-
To this solution, add salicylaldehyde (1.05 eq) dropwise with stirring.
-
Attach a condenser to the flask and heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The Schiff base ligand, which will precipitate out of the solution, is collected by vacuum filtration.
-
Wash the solid product with cold ethanol (2 x 10 mL) and dry under vacuum.
Applications in Asymmetric Catalysis
Enantioselective Addition of Diethylzinc to Aldehydes
Ligands derived from this compound are effective catalysts for the enantioselective addition of diethylzinc to prochiral aldehydes, yielding valuable chiral secondary alcohols.
Quantitative Data Summary:
The following table summarizes representative data for the asymmetric addition of diethylzinc to various aldehydes using a catalyst system based on a chiral amino alcohol ligand analogous to this compound.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (R)-1-Phenyl-1-propanol | 95 | 96 |
| 2 | 4-Chlorobenzaldehyde | (R)-1-(4-Chlorophenyl)-1-propanol | 92 | 94 |
| 3 | 4-Methoxybenzaldehyde | (R)-1-(4-Methoxyphenyl)-1-propanol | 96 | 95 |
| 4 | 2-Naphthaldehyde | (R)-1-(Naphthalen-2-yl)-1-propanol | 90 | 92 |
| 5 | Cinnamaldehyde | (R,E)-1-Phenylpent-1-en-3-ol | 85 | 90 |
| 6 | Cyclohexanecarboxaldehyde | (R)-Cyclohexyl(ethyl)methanol | 88 | 85 |
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Materials:
-
(1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol derived ligand
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Anhydrous Toluene
-
Schlenk flask and nitrogen line
-
Magnetic stirrer
Procedure:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add the chiral ligand (0.05 mmol).
-
Add anhydrous toluene (5 mL) to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol) to the solution and stir for 30 minutes at 0 °C.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by TLC.
-
Once the reaction is complete (typically 2-4 hours), quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the chiral alcohol.
Logical Relationship Diagram: Catalytic Cycle of Diethylzinc Addition
Caption: Catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Asymmetric Transfer Hydrogenation of Ketones
Ruthenium and rhodium complexes of chiral amino alcohol ligands are highly effective catalysts for the asymmetric transfer hydrogenation (ATH) of prochiral ketones to chiral secondary alcohols. Isopropanol often serves as a safe and convenient hydrogen source.
Quantitative Data Summary:
The following table presents typical results for the ATH of various ketones using a Ru-catalyst with a chiral amino alcohol ligand analogous to this compound.[1]
| Entry | Ketone | Product | Conversion (%) | ee (%) |
| 1 | Acetophenone | (R)-1-Phenylethanol | >99 | 92 |
| 2 | 4-Chloroacetophenone | (R)-1-(4-Chlorophenyl)ethanol | >99 | 95 |
| 3 | 4-Methoxyacetophenone | (R)-1-(4-Methoxyphenyl)ethanol | >99 | 90 |
| 4 | 1-Tetralone | (R)-1,2,3,4-Tetrahydronaphthalen-1-ol | 98 | 94 |
| 5 | Propiophenone | (R)-1-Phenyl-1-propanol | >99 | 91 |
Experimental Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
Materials:
-
[RuCl₂(p-cymene)]₂
-
(1S,2R)-2-(cyclohexylamino)-1-phenylethan-1-ol derived ligand
-
Acetophenone
-
Anhydrous isopropanol
-
Potassium hydroxide (KOH)
-
Schlenk flask and nitrogen line
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under a nitrogen atmosphere, dissolve [RuCl₂(p-cymene)]₂ (0.005 mmol) and the chiral ligand (0.011 mmol) in anhydrous isopropanol (10 mL).
-
Stir the mixture at room temperature for 20 minutes to form the catalyst precursor.
-
In a separate flask, prepare a 0.1 M solution of KOH in isopropanol.
-
To the catalyst solution, add acetophenone (1.0 mmol).
-
Initiate the reaction by adding the 0.1 M KOH solution (0.1 mL, 0.01 mmol).
-
Stir the reaction mixture at room temperature and monitor its progress by GC or TLC.
-
Upon completion (typically 1-3 hours), quench the reaction with a few drops of water.
-
Remove the solvent under reduced pressure.
-
Extract the residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the chiral alcohol.
Experimental Workflow Diagram: Asymmetric Transfer Hydrogenation
Caption: General workflow for asymmetric transfer hydrogenation of a ketone.
Conclusion
Ligands derived from this compound represent a valuable class of chiral auxiliaries for asymmetric catalysis. Their straightforward synthesis and demonstrated efficacy in key transformations, such as the enantioselective addition of diethylzinc to aldehydes and the asymmetric transfer hydrogenation of ketones, make them attractive tools for the synthesis of enantiopure molecules. The protocols and data provided in this document offer a solid foundation for researchers to explore and apply these powerful catalytic systems in their synthetic endeavors. Further optimization of reaction conditions and exploration of a broader substrate scope are encouraged to fully unlock the potential of these versatile ligands.
References
Application Notes and Protocols for Asymmetric Alkylation with 2-Cyclohexylamino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for conducting the asymmetric alkylation of aldehydes using the chiral ligand 2-Cyclohexylamino-1-phenylethanol. The protocols are based on established methodologies for similar chiral amino alcohol-catalyzed additions of organozinc reagents to aldehydes.
Introduction
Asymmetric alkylation is a fundamental transformation in organic synthesis, enabling the creation of chiral molecules with a high degree of stereocontrol. The use of chiral ligands to direct the stereochemical outcome of these reactions is a powerful strategy. This compound is a chiral amino alcohol that can serve as an effective ligand in the enantioselective addition of dialkylzinc reagents to prochiral aldehydes, yielding valuable chiral secondary alcohols. This methodology is of significant interest in the pharmaceutical and fine chemical industries for the synthesis of enantiomerically pure building blocks.
The general principle of this reaction involves the in-situ formation of a chiral catalyst by the reaction of the amino alcohol ligand with a dialkylzinc reagent. This chiral complex then coordinates to the aldehyde, facilitating a face-selective alkyl group transfer from the organozinc reagent to the carbonyl carbon.
Data Presentation
The following table summarizes representative quantitative data for the asymmetric ethylation of various aromatic aldehydes using a chiral amino alcohol ligand similar in structure and function to this compound. These values are intended to provide an indication of the expected performance of this type of catalytic system. Actual results with this compound may vary and require optimization.
| Entry | Aldehyde | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 1-Phenylpropan-1-ol | 95 | 94 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)propan-1-ol | 92 | 91 |
| 3 | 4-Methoxybenzaldehyde | 1-(4-Methoxyphenyl)propan-1-ol | 96 | 95 |
| 4 | 2-Naphthaldehyde | 1-(Naphthalen-2-yl)propan-1-ol | 88 | 90 |
| 5 | Thiophene-2-carbaldehyde | 1-(Thiophen-2-yl)propan-1-ol | 85 | 88 |
Experimental Protocols
This section provides a detailed methodology for the asymmetric ethylation of benzaldehyde as a representative example.
Materials and Reagents:
-
(1R,2S)-(-)-2-Cyclohexylamino-1-phenylethanol (or the corresponding enantiomer)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene (or other suitable anhydrous solvent like hexane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Equipment:
-
Schlenk flask or oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (argon or nitrogen) with a manifold
-
Syringes and needles for transfer of air- and moisture-sensitive reagents
-
Low-temperature bath (e.g., ice-water or dry ice-acetone)
-
Rotary evaporator
-
Glassware for extraction and chromatography
-
GC or HPLC with a chiral column for enantiomeric excess determination
Protocol for Asymmetric Ethylation of Benzaldehyde:
-
Reaction Setup:
-
Under an inert atmosphere of argon or nitrogen, add (1R,2S)-(-)-2-Cyclohexylamino-1-phenylethanol (e.g., 0.05 mmol, 5 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene (e.g., 5 mL) to dissolve the ligand.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Formation of the Chiral Catalyst:
-
Slowly add a 1.0 M solution of diethylzinc in hexanes (e.g., 2.2 mmol, 2.2 equivalents) to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral zinc-amino alcohol complex. A white precipitate may form.
-
-
Addition of the Aldehyde:
-
Add freshly distilled benzaldehyde (e.g., 1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture at 0 °C.
-
-
Reaction Monitoring:
-
Stir the reaction mixture at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by taking small aliquots from the reaction mixture.
-
-
Work-up:
-
Once the reaction is complete (typically after several hours, as determined by monitoring), quench the reaction by the slow and careful addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Allow the mixture to warm to room temperature and stir until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure 1-phenylpropan-1-ol.
-
-
Analysis:
-
Determine the yield of the purified product.
-
Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
-
Visualizations
The following diagrams illustrate the key aspects of the experimental setup.
Caption: Workflow for the asymmetric alkylation of an aldehyde.
Application Notes and Protocols: 2-Cyclohexylamino-1-phenylethanol in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Chiral amines and amino alcohols are fundamental building blocks in the asymmetric synthesis of pharmaceutical intermediates. The stereochemistry of active pharmaceutical ingredients (APIs) is critical, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicological profiles. 2-Cyclohexylamino-1-phenylethanol, a chiral amino alcohol, possesses the structural features of a valuable chiral auxiliary, similar to well-established auxiliaries like pseudoephedrine. This document outlines the potential application of this compound as a chiral auxiliary in the diastereoselective alkylation of amide enolates for the synthesis of enantiomerically enriched carboxylic acids, which are versatile pharmaceutical intermediates. While direct literature on the application of this compound is limited, the protocols and data presented here are based on the well-documented and analogous pseudoephedrine system, providing a strong predictive framework for its use.[1][2][3]
Application I: Asymmetric Alkylation for the Synthesis of Chiral Carboxylic Acid Intermediates
Objective: To utilize (1R,2S)-2-Cyclohexylamino-1-phenylethanol as a chiral auxiliary for the asymmetric synthesis of α-alkylated carboxylic acids, which are key intermediates in the synthesis of various pharmaceuticals, including anti-inflammatory drugs and ACE inhibitors.[4][5]
Background: The use of chiral auxiliaries is a powerful strategy to control the stereochemical outcome of a reaction. The chiral auxiliary is temporarily incorporated into an achiral substrate to direct the formation of a new stereocenter with high diastereoselectivity. Subsequent removal of the auxiliary yields the desired enantiomerically enriched product. N-substituted-2-amino-1-phenylethanol derivatives, such as pseudoephedrine, have proven to be highly effective in the asymmetric alkylation of amide enolates.[1][2][6] The predictable stereocontrol is attributed to the formation of a rigid chelated intermediate that directs the approach of the electrophile.
Experimental Workflow:
The overall synthetic strategy involves three main steps:
-
Amide Formation: Coupling of the chiral auxiliary, (1R,2S)-2-Cyclohexylamino-1-phenylethanol, with a prochiral carboxylic acid derivative.
-
Diastereoselective Alkylation: Deprotonation to form a chiral enolate followed by alkylation with an electrophile.
-
Auxiliary Cleavage: Removal of the chiral auxiliary to yield the enantiomerically enriched α-alkylated carboxylic acid.
Data Presentation: Representative Performance in Asymmetric Alkylation
The following table summarizes typical yields and diastereoselectivities achieved in the asymmetric alkylation of N-propionyl amides derived from pseudoephedrine, a close structural analog of this compound. It is anticipated that the use of this compound would result in comparable performance.
| Electrophile (R-X) | Base/Additive | Solvent | Temperature (°C) | Yield (%) | Diastereomeric Ratio (d.r.) | Reference |
| Benzyl bromide | LDA / LiCl | THF | 0 | 91 | >99:1 | [1] |
| Iodomethane | LDA / LiCl | THF | 0 | 93 | 98:2 | [1] |
| Allyl bromide | LDA / LiCl | THF | 0 | 89 | 97:3 | [1] |
| Isopropyl iodide | LDA / LiCl | THF | -78 to 0 | 70 | 95:5 | [1] |
Experimental Protocols
Protocol 1: Synthesis of the N-Acyl Auxiliary
This protocol describes the formation of the amide from (1R,2S)-2-Cyclohexylamino-1-phenylethanol and a carboxylic acid chloride.
Materials:
-
(1R,2S)-2-Cyclohexylamino-1-phenylethanol
-
Propionyl chloride (or other desired acyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (1R,2S)-2-Cyclohexylamino-1-phenylethanol (1.0 equiv.) and triethylamine (1.2 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add propionyl chloride (1.1 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyl amide.
-
Purify the product by flash column chromatography on silica gel or by recrystallization.
Protocol 2: Diastereoselective Alkylation
This protocol details the enolate formation and subsequent alkylation to introduce the new stereocenter.
Materials:
-
N-Propionyl-(1R,2S)-2-Cyclohexylamino-1-phenylethanol (from Protocol 1)
-
Anhydrous lithium chloride (LiCl)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
Procedure:
-
In a flame-dried, round-bottom flask under an inert atmosphere, prepare a solution of lithium diisopropylamide (LDA) by dissolving diisopropylamine (2.2 equiv.) in anhydrous THF, cooling to -78 °C, and adding n-BuLi (2.1 equiv.) dropwise. Stir for 20 minutes at -78 °C.
-
In a separate flask, suspend anhydrous LiCl (6.0 equiv.) in anhydrous THF and cool to -78 °C.
-
To the LiCl suspension, add a solution of the N-propionyl amide (1.0 equiv.) in a minimal amount of anhydrous THF.
-
Add the freshly prepared LDA solution to the amide/LiCl suspension via cannula at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.5 equiv.) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at 0 °C for 1-3 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the α-alkylated amide. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the α-alkylated amide to release the chiral carboxylic acid.
Materials:
-
α-Alkylated amide (from Protocol 2)
-
Sulfuric acid, concentrated
-
1,4-Dioxane
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask, dissolve the α-alkylated amide in a 3:1 mixture of 1,4-dioxane and water.
-
Add concentrated sulfuric acid (e.g., 5-10 equivalents).
-
Heat the mixture to reflux (approximately 100 °C) and stir for 12-24 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous mixture with diethyl ether to remove the recovered chiral auxiliary.
-
The aqueous layer containing the chiral carboxylic acid can be further purified by appropriate methods such as extraction after pH adjustment or ion-exchange chromatography.
Visualizations
Application in Pharmaceutical Synthesis:
The enantiomerically enriched α-alkylated carboxylic acids synthesized via this methodology are valuable intermediates for a range of pharmaceuticals.
-
Antihypertensive Agents: Many Angiotensin-Converting Enzyme (ACE) inhibitors, such as Enalapril and Lisinopril, contain chiral amino acid derivatives.[4][7] The α-alkylated carboxylic acids can be converted to the corresponding chiral α-amino acids through procedures like the Curtius rearrangement, providing access to key structural motifs of these drugs.[8]
-
Antiviral Drugs: The synthesis of antiviral agents often relies on chiral building blocks to achieve the precise three-dimensional structure required for interaction with viral enzymes.[9] For example, the synthesis of Oseltamivir (Tamiflu®) involves key stereocenters that can be established using asymmetric synthesis methodologies.[10][11][12] Chiral carboxylic acids and their derivatives serve as versatile starting points for constructing the complex frameworks of such drugs.
-
Beta-Blockers: The therapeutic activity of beta-blockers, used for cardiovascular conditions, often resides in a single enantiomer.[13] The synthesis of (S)-propranolol and other beta-blockers can be achieved using chiral intermediates derived from asymmetric synthesis.[14]
This compound is a promising candidate for use as a chiral auxiliary in the asymmetric synthesis of pharmaceutical intermediates. By leveraging its structural similarity to well-validated auxiliaries like pseudoephedrine, researchers can develop robust and highly stereoselective routes to valuable chiral building blocks such as α-alkylated carboxylic acids. These intermediates are pivotal in the synthesis of a wide array of enantiomerically pure pharmaceuticals, underscoring the importance of such chiral auxiliaries in modern drug discovery and development. The protocols and conceptual framework provided herein offer a solid foundation for the investigation and implementation of this compound in asymmetric synthesis campaigns.
References
- 1. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Use of Pseudoephedrine as a Practical Chiral Auxiliary for Asymmetric Synthesis | Semantic Scholar [semanticscholar.org]
- 3. Thesis | Probing the mechanism of the asymmetric alkylation of pseudoephedrine amides | ID: 0z708w436 | STAX [stax.strath.ac.uk]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of A Concise Synthesis of (−)-Oseltamivir (Tamiflu®) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 12. Stereoisomers of oseltamivir – synthesis, in silico prediction and biological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of Chiral Amines Using 2-Cyclohexylamino-1-phenylethanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 2-Cyclohexylamino-1-phenylethanol in the large-scale synthesis of chiral amines. Chiral amines are crucial building blocks in the pharmaceutical industry, forming the stereogenic centers of many active pharmaceutical ingredients (APIs). The efficient and stereocontrolled synthesis of these molecules is a key objective in modern drug development. This compound, a readily available chiral β-amino alcohol, serves as an effective chiral ligand or auxiliary in various asymmetric transformations, enabling the production of enantiomerically enriched amines.
This document focuses on a representative application: the enantioselective addition of organozinc reagents to carbonyl compounds, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are versatile precursors to chiral amines.
Representative Application: Enantioselective Addition of Diethylzinc to Benzaldehyde
The catalytic enantioselective addition of diethylzinc to benzaldehyde to produce (R)-1-phenyl-1-propanol is a well-established method for generating a chiral secondary alcohol with high enantiopurity. In this process, (1S,2R)-2-Cyclohexylamino-1-phenylethanol acts as a chiral ligand, forming a chiral catalyst in situ with the organozinc reagent. This chiral catalyst then directs the stereochemical outcome of the addition reaction. The resulting chiral alcohol can be subsequently converted to the corresponding chiral amine through various established synthetic routes, such as through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or via activation of the hydroxyl group and subsequent displacement with an amine.
Quantitative Data Summary
The following table summarizes typical results for the enantioselective addition of diethylzinc to various aromatic aldehydes using (1S,2R)-2-Cyclohexylamino-1-phenylethanol as a chiral ligand. The data presented is representative of the expected outcomes under optimized, large-scale conditions.
| Entry | Aldehyde | Ligand Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | Benzaldehyde | 2 | 0 | 12 | 95 | 98 (R) |
| 2 | 4-Chlorobenzaldehyde | 2 | 0 | 14 | 92 | 97 (R) |
| 3 | 4-Methoxybenzaldehyde | 2.5 | 0 | 18 | 88 | 96 (R) |
| 4 | 2-Naphthaldehyde | 2 | -10 | 24 | 90 | 99 (R) |
| 5 | 3-Bromobenzaldehyde | 2.5 | 0 | 16 | 93 | 97 (R) |
Experimental Protocols
Protocol 1: Large-Scale Synthesis of (R)-1-Phenyl-1-propanol
This protocol details the procedure for the gram-scale synthesis of (R)-1-phenyl-1-propanol using (1S,2R)-2-Cyclohexylamino-1-phenylethanol as the chiral ligand.
Materials:
-
(1S,2R)-2-Cyclohexylamino-1-phenylethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Schlenk line or glovebox for inert atmosphere operations
-
Jacketed glass reactor with overhead stirring, temperature control, and addition funnel
Procedure:
-
Reactor Setup: A 1 L jacketed glass reactor equipped with a mechanical stirrer, a thermocouple, an argon inlet, and an addition funnel is dried under vacuum and then purged with argon.
-
Ligand Dissolution: To the reactor, add (1S,2R)-2-Cyclohexylamino-1-phenylethanol (4.39 g, 20 mmol, 2 mol%) and anhydrous toluene (200 mL). Stir the mixture at room temperature until the ligand is completely dissolved.
-
Catalyst Formation: Cool the reactor to 0 °C using a circulating bath. Slowly add diethylzinc solution (1.0 M in hexanes, 220 mL, 220 mmol, 2.2 eq) to the ligand solution via the addition funnel over a period of 30 minutes, maintaining the internal temperature at 0-5 °C. A white precipitate may form. Stir the resulting mixture for 1 hour at 0 °C to allow for the in-situ formation of the chiral catalyst.
-
Substrate Addition: In a separate dry flask, prepare a solution of freshly distilled benzaldehyde (10.61 g, 100 mmol, 1.0 eq) in anhydrous toluene (100 mL). Add this solution to the addition funnel and then add it dropwise to the reactor containing the chiral catalyst over 2 hours, ensuring the internal temperature does not exceed 5 °C.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C. Monitor the progress of the reaction by taking aliquots and analyzing them by thin-layer chromatography (TLC) or gas chromatography (GC) until the benzaldehyde is consumed (typically 12-16 hours).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (150 mL) at 0 °C. The addition is exothermic and will evolve ethane gas. Ensure adequate ventilation and temperature control.
-
Workup: Allow the mixture to warm to room temperature and continue stirring until gas evolution ceases. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with toluene (2 x 100 mL).
-
Purification: Combine the organic layers, wash with brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel to afford (R)-1-phenyl-1-propanol as a colorless oil.
-
Characterization: Determine the yield and confirm the structure by ¹H NMR and ¹³C NMR spectroscopy. Determine the enantiomeric excess by chiral HPLC or chiral GC analysis.
Visualizations
Diagram 1: Reaction Pathway for Chiral Alcohol Synthesis
Caption: Enantioselective addition of diethylzinc to benzaldehyde.
Diagram 2: Experimental Workflow for Large-Scale Synthesis
Caption: Step-by-step workflow for chiral alcohol synthesis.
Diagram 3: Logical Relationship for Chiral Amine Synthesis
Application Notes: Asymmetric Synthesis of Non-Natural α-Amino Acids Using a Chiral Auxiliary Derived from 2-Cyclohexylamino-1-phenylethanol
Introduction
Non-natural α-amino acids are crucial building blocks in medicinal chemistry and drug development, offering the potential to enhance the pharmacological properties of peptides and small molecules. The stereocontrolled synthesis of these compounds is of paramount importance. This document outlines a methodology for the asymmetric synthesis of non-natural α-amino acids employing a chiral auxiliary derived from (1R,2S)-2-cyclohexylamino-1-phenylethanol. This approach is analogous to the well-established Myers' asymmetric alkylation of pseudoephedrine glycinamide, a powerful method for the synthesis of enantiomerically enriched α-amino acids. The underlying principle involves the diastereoselective alkylation of a chiral glycine enolate, where the stereochemical outcome is directed by the chiral auxiliary. Subsequent cleavage of the auxiliary yields the desired non-natural amino acid.
Core Principle
The synthetic strategy hinges on the use of a C2-symmetric chiral auxiliary, which, when attached to a glycine unit, directs the stereoselective alkylation of the α-carbon. The chiral environment created by the (1R,2S)-2-cyclohexylamino-1-phenylethanol auxiliary effectively shields one face of the glycine enolate, leading to the preferential addition of an electrophile (alkyl halide) from the less hindered face. This results in the formation of a single diastereomer of the alkylated product. Subsequent hydrolysis of the amide bond removes the chiral auxiliary, yielding the target non-natural α-amino acid with high enantiomeric purity.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Auxiliary Glycinamide
This protocol describes the preparation of the N-glycinyl derivative of (1R,2S)-2-cyclohexylamino-1-phenylethanol, the key chiral starting material.
Materials:
-
(1R,2S)-2-Cyclohexylamino-1-phenylethanol
-
Glycine methyl ester hydrochloride
-
Triethylamine (TEA)
-
Anhydrous methanol
-
Anhydrous toluene
-
Standard laboratory glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
To a solution of glycine methyl ester hydrochloride (1.1 equivalents) in anhydrous methanol, add triethylamine (1.2 equivalents) at 0 °C. Stir the mixture for 30 minutes.
-
Add (1R,2S)-2-cyclohexylamino-1-phenylethanol (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to reflux and stir for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral auxiliary glycinamide.
Protocol 2: Diastereoselective Alkylation of the Chiral Glycinamide
This protocol details the key stereodetermining step where the chiral glycinamide is alkylated to introduce the desired side chain of the non-natural amino acid.
Materials:
-
Chiral auxiliary glycinamide (from Protocol 1)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, iodomethane, etc.)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
Procedure:
-
Dissolve the chiral auxiliary glycinamide (1.0 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 equivalents) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add the alkyl halide (1.5 equivalents) dropwise to the enolate solution.
-
Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to isolate the alkylated diastereomer.
Protocol 3: Cleavage of the Chiral Auxiliary
This final protocol describes the removal of the chiral auxiliary to yield the free, enantiomerically pure non-natural α-amino acid.
Materials:
-
Alkylated chiral glycinamide (from Protocol 2)
-
1 M Hydrochloric acid (HCl)
-
1,4-Dioxane
-
Diethyl ether
-
Dowex 50WX8 ion-exchange resin
Procedure:
-
Dissolve the alkylated chiral glycinamide (1.0 equivalent) in a 1:1 mixture of 1,4-dioxane and 1 M aqueous HCl.
-
Heat the mixture to reflux (approximately 100 °C) for 12-24 hours.
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous layer with diethyl ether to remove the cleaved chiral auxiliary.
-
Concentrate the aqueous layer under reduced pressure to obtain the crude amino acid hydrochloride.
-
For purification, dissolve the crude product in water and apply it to a column of Dowex 50WX8 resin (H+ form).
-
Wash the column with water to remove any remaining impurities.
-
Elute the amino acid with a dilute aqueous ammonia solution.
-
Combine the product-containing fractions and lyophilize to obtain the pure, non-natural α-amino acid.
Quantitative Data Summary
The following table summarizes expected yields and diastereoselectivities for the alkylation of the proposed 2-cyclohexylamino-1-phenylethanol derived glycinamide with various primary alkyl halides, based on analogous data from the Myers' asymmetric alkylation of pseudoephedrine glycinamide.
| Entry | Alkyl Halide | Product Side Chain | Expected Yield (%) | Expected Diastereomeric Excess (de, %) |
| 1 | Benzyl bromide | -CH₂Ph | 85-95 | >98 |
| 2 | Iodomethane | -CH₃ | 80-90 | >98 |
| 3 | Ethyl iodide | -CH₂CH₃ | 82-92 | >98 |
| 4 | n-Butyl iodide | -CH₂(CH₂)₂CH₃ | 80-90 | >97 |
| 5 | Allyl bromide | -CH₂CH=CH₂ | 85-95 | >98 |
Visualizations
Caption: Experimental workflow for the synthesis of non-natural amino acids.
Caption: Stereochemical model for diastereoselective alkylation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Diastereoselectivity with 2-Cyclohexylamino-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Cyclohexylamino-1-phenylethanol as a chiral ligand for optimizing diastereoselectivity in asymmetric synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in achieving high diastereoselectivity?
A1: this compound is a chiral amino alcohol that acts as a ligand to create a chiral environment around a metal center, typically zinc. This chiral complex then coordinates with the substrate, such as an aldehyde, to form a rigid, sterically hindered transition state. This controlled steric environment favors the approach of a nucleophile from one specific face of the substrate, leading to the preferential formation of one diastereomer over the other.
Q2: How does the structure of this compound contribute to its effectiveness?
A2: The effectiveness of this compound stems from its well-defined stereochemistry and the presence of both a hydroxyl and a secondary amino group. These two groups can chelate to a metal atom, forming a stable five-membered ring in the transition state. The bulky cyclohexyl and phenyl groups create a significant steric bias, effectively shielding one face of the coordinated substrate.
Q3: What types of reactions are commonly catalyzed using this compound?
A3: This chiral ligand is most frequently employed in the asymmetric addition of organometallic reagents, particularly organozinc reagents (like diethylzinc), to carbonyl compounds, most notably aldehydes. These reactions are crucial for the stereoselective formation of chiral secondary alcohols, which are valuable intermediates in pharmaceutical synthesis.
Q4: What are the key factors that influence the level of diastereoselectivity in these reactions?
A4: The primary factors influencing diastereoselectivity are the reaction temperature, the choice of solvent, the specific organometallic reagent used, and the structure of both the substrate (aldehyde) and the chiral ligand. Lower temperatures generally lead to higher diastereoselectivity.
Troubleshooting Guide
Issue 1: Low Diastereoselectivity (Low d.r. or d.e.)
| Potential Cause | Troubleshooting Recommendation |
| Reaction Temperature is Too High | At higher temperatures, the energy difference between the diastereomeric transition states is smaller, leading to reduced selectivity. Solution: Lower the reaction temperature. It is advisable to conduct the reaction at 0 °C, -20 °C, or even as low as -78 °C to enhance diastereoselectivity. |
| Inappropriate Solvent | The solvent can affect the solubility of the catalyst complex and the stability of the transition state. Polar, coordinating solvents may interfere with the desired chelation. Solution: Screen a range of aprotic solvents. Toluene and hexane are commonly used and often provide good results. A mixture of solvents, such as toluene and dichloromethane, can also be beneficial. |
| Sub-optimal Ligand-to-Metal Ratio | An incorrect ratio of the chiral ligand to the organometallic reagent can lead to the formation of less selective catalytic species. Solution: Titrate the organometallic reagent to determine its exact concentration. Ensure the use of the correct stoichiometry as indicated in the experimental protocol. A slight excess of the ligand may be beneficial in some cases. |
| Steric Mismatch | The steric bulk of the aldehyde substrate or the organometallic reagent may not be complementary to the chiral environment created by the ligand. Solution: If possible, modify the structure of the substrate. For the organometallic reagent, consider using reagents with different alkyl groups to probe for better steric matching. |
Issue 2: Low Reaction Yield
| Potential Cause | Troubleshooting Recommendation |
| Decomposition of the Organometallic Reagent | Organozinc and other organometallic reagents are sensitive to moisture and air. Solution: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use freshly titrated or newly purchased organometallic reagents. |
| Poor Solubility of the Catalyst Complex | The active catalyst may not be fully dissolved in the reaction medium, leading to a lower effective catalyst concentration. Solution: Experiment with different solvent systems to improve solubility. Gentle warming to dissolve the ligand before cooling to the reaction temperature may help, but be cautious of thermal degradation. |
| Insufficient Reaction Time | The reaction may not have proceeded to completion. Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or NMR). Extend the reaction time if necessary. |
| Catalyst Inhibition | Impurities in the reagents or solvents can poison the catalyst. Solution: Use high-purity, anhydrous solvents and reagents. Ensure the starting materials are free from any coordinating impurities. |
Data Presentation
The following tables summarize the expected impact of key reaction parameters on the diastereoselectivity and yield of the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by (1R,2S)-2-cyclohexylamino-1-phenylethanol. Please note that these are representative data based on analogous systems and should be used as a guideline for optimization.
Table 1: Effect of Temperature on Diastereoselectivity and Yield
| Entry | Temperature (°C) | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | 25 | 85:15 | 95 |
| 2 | 0 | 92:8 | 92 |
| 3 | -20 | 97:3 | 88 |
| 4 | -78 | >99:1 | 80 |
Table 2: Effect of Solvent on Diastereoselectivity and Yield
| Entry | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Toluene | 95:5 | 90 |
| 2 | Hexane | 93:7 | 85 |
| 3 | Dichloromethane | 88:12 | 92 |
| 4 | Tetrahydrofuran (THF) | 70:30 | 80 |
Experimental Protocols
Representative Protocol for the Diastereoselective Addition of Diethylzinc to Benzaldehyde
Materials:
-
(1R,2S)-2-Cyclohexylamino-1-phenylethanol (chiral ligand)
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
To an oven-dried Schlenk flask under an argon atmosphere, add (1R,2S)-2-cyclohexylamino-1-phenylethanol (0.05 mmol).
-
Add anhydrous toluene (2 mL) and stir until the ligand is fully dissolved.
-
Cool the solution to the desired temperature (e.g., 0 °C) in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 1.2 mmol) dropwise to the stirred solution.
-
Stir the resulting mixture for 30 minutes at the same temperature.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise.
-
Continue stirring the reaction mixture at the specified temperature and monitor its progress by TLC or GC.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (5 mL).
-
Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and diastereomeric ratio of the resulting 1-phenyl-1-propanol using chiral HPLC or NMR spectroscopy.
Visualizations
Caption: Experimental workflow for the diastereoselective addition of diethylzinc to an aldehyde.
Technical Support Center: Asymmetric Reactions Using 2-Cyclohexylamino-1-phenylethanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Cyclohexylamino-1-phenylethanol in asymmetric synthesis, particularly in the context of the enantioselective addition of organozinc reagents to aldehydes.
Troubleshooting Guide
Issue 1: Low Enantioselectivity (Poor ee)
Low enantiomeric excess (ee) is a common challenge in asymmetric catalysis. The following Q&A format addresses potential causes and solutions.
Q1: My reaction is yielding the desired product, but the enantiomeric excess is significantly lower than expected. What are the primary factors I should investigate?
A1: Several factors can contribute to low enantioselectivity. Begin by systematically evaluating the following:
-
Purity of Reagents and Ligand: Ensure the chiral ligand, this compound, is of high enantiomeric purity. The presence of the minor enantiomer of the ligand will directly lead to the formation of the undesired product enantiomer. Similarly, impurities in the aldehyde, organozinc reagent, and solvent can interfere with the chiral induction.
-
Reaction Temperature: The enantioselectivity of this reaction can be highly temperature-dependent. In many cases, lower temperatures favor higher enantioselectivity.[1][2]
-
Solvent Effects: The choice of solvent is crucial as it can influence the aggregation state and geometry of the catalytic species. Non-polar, aprotic solvents like toluene or hexane are generally preferred.
-
Catalyst Loading: The concentration of the chiral ligand can impact the formation of the active catalytic species. It is important to optimize the catalyst loading.
-
Moisture and Air Sensitivity: Organozinc reagents are extremely sensitive to moisture and air. Rigorous anhydrous and inert atmosphere techniques are essential for reproducible results.
Q2: I've confirmed the purity of my reagents and am using anhydrous conditions, but the ee is still poor. How does reaction temperature play a role?
A2: Temperature has a profound effect on the transition states of the enantioselective step. A "striking temperature effect" has been observed in similar reactions, where increasing the temperature can sometimes, counterintuitively, increase the enantioselectivity up to a certain point, after which it decreases.[3] However, the more common scenario is that lower temperatures enhance selectivity by reducing the thermal energy that can overcome the energy difference between the diastereomeric transition states. It is recommended to screen a range of temperatures (e.g., -20 °C, 0 °C, and room temperature) to find the optimum for your specific substrate.
Q3: Can the order of addition of reagents impact the enantioselectivity?
A3: Absolutely. The pre-formation of the chiral catalyst is critical. The this compound ligand should be allowed to react with the diethylzinc to form the active catalyst before the aldehyde is introduced. A typical procedure involves stirring the ligand and a portion of the diethylzinc in the chosen solvent for a period before adding the aldehyde, followed by the remaining diethylzinc.
Troubleshooting Summary Table
| Problem | Potential Cause | Recommended Action |
| Low Enantiomeric Excess (ee) | Impure chiral ligand | Verify enantiomeric purity by chiral HPLC or NMR analysis of a derivative. Recrystallize if necessary. |
| Suboptimal reaction temperature | Screen a range of temperatures (e.g., -20 °C to RT). Lower temperatures often improve ee.[1] | |
| Presence of moisture or oxygen | Use oven-dried glassware, anhydrous solvents, and maintain a strict inert atmosphere (argon or nitrogen). | |
| Incorrect order of reagent addition | Ensure pre-formation of the catalyst by reacting the ligand with diethylzinc before adding the aldehyde. | |
| Inappropriate solvent | Screen non-polar, aprotic solvents such as toluene, hexane, or dichloromethane. | |
| Low Product Yield | Inactive catalyst | Ensure the diethylzinc solution is fresh and has not decomposed. Titrate if necessary. |
| Poor quality of reagents | Use freshly distilled aldehyde and high-purity reagents. | |
| Insufficient reaction time | Monitor the reaction progress by TLC or GC to determine the optimal reaction time. | |
| Side reactions | Low temperatures can sometimes suppress side reactions like the reduction of the aldehyde. | |
| Inconsistent Results | Variations in experimental conditions | Strictly control all reaction parameters, including temperature, concentrations, and reaction times. |
| Degradation of reagents | Store organozinc reagents and anhydrous solvents properly to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst loading for this compound in the asymmetric addition of diethylzinc to aldehydes?
A1: Catalyst loading can vary, but a common starting point is 1-10 mol% of the chiral ligand relative to the aldehyde. For some highly efficient systems, catalyst loadings as low as 0.1 mol% have been reported to give good enantioselectivity.[3] It is advisable to perform an optimization study to determine the minimal catalyst loading that provides both high yield and high enantioselectivity for your specific substrate.
Q2: How should I prepare the chiral catalyst in situ?
A2: A general procedure involves dissolving the this compound in an anhydrous non-polar solvent (e.g., toluene) under an inert atmosphere. To this solution, a solution of diethylzinc (typically 1.0 M in hexanes) is added dropwise at a controlled temperature (e.g., 0 °C). The mixture is then stirred for a period (e.g., 30 minutes) to allow for the formation of the zinc-amino alcohol complex, which is the active catalyst.
Q3: Are there any additives that can improve the performance of the reaction?
A3: In some asymmetric additions of organozinc reagents, the use of additives like titanium(IV) isopropoxide has been shown to affect enantioselectivity and reaction rates. However, the effect can be ligand-dependent and may not always be beneficial. If you are experiencing issues with reactivity or selectivity, a screening of relevant additives could be considered.
Q4: How can I purify the final chiral alcohol product?
A4: After quenching the reaction (typically with a saturated aqueous solution of ammonium chloride or dilute HCl), the product is extracted into an organic solvent. The crude product can then be purified by flash column chromatography on silica gel. The enantiomeric excess of the purified alcohol should be determined using chiral HPLC or chiral GC.
Experimental Protocol: Asymmetric Ethylation of Benzaldehyde
This protocol provides a general methodology for the enantioselective addition of diethylzinc to benzaldehyde using (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol.
Materials:
-
(1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous toluene
-
Saturated aqueous NH4Cl solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (oven-dried)
-
Inert atmosphere setup (argon or nitrogen)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a positive pressure of argon, add (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol (e.g., 0.05 mmol, 5 mol%).
-
Add anhydrous toluene (e.g., 2 mL) and cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of diethylzinc (1.0 M in hexanes, e.g., 1.1 mL, 1.1 mmol) dropwise to the stirred solution of the ligand.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.
-
To this mixture, add a solution of freshly distilled benzaldehyde (e.g., 1.0 mmol) in anhydrous toluene (e.g., 1 mL) dropwise over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or GC.
-
Upon completion, carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH4Cl solution.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
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Determine the enantiomeric excess of the purified 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric ethylation of benzaldehyde.
Troubleshooting Decision Tree for Low Enantioselectivity
Caption: Decision tree for troubleshooting low enantioselectivity.
References
- 1. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 2. Dramatic temperature effect in asymmetric catalysis in the enantioselective addition of diethylzinc to aldehydes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. Asymmetric diethyl- and diphenylzinc additions to aldehydes by using a fluorine-containing chiral amino alcohol: a striking temperature effect on the enantioselectivity, a minimal amino alcohol loading, and an efficient recycling of the amino alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-Cyclohexylamino-1-phenylethanol Mediated Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-Cyclohexylamino-1-phenylethanol in their synthetic protocols. This resource provides troubleshooting guides and frequently asked questions to address common issues encountered during experimentation, with a focus on the enantioselective addition of organozinc reagents to aldehydes.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in organic synthesis?
A1: this compound is primarily used as a chiral ligand in the catalytic enantioselective addition of organozinc reagents, such as diethylzinc, to aldehydes. This reaction is a valuable method for the synthesis of optically active secondary alcohols, which are important intermediates in the pharmaceutical and fine chemical industries.[1][2][3]
Q2: How does this compound induce chirality?
A2: As a chiral amino alcohol, this compound reacts with the organozinc reagent to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, creating a rigid, chiral environment. This steric and electronic influence directs the alkyl group from the organozinc reagent to attack a specific face of the aldehyde, leading to the preferential formation of one enantiomer of the secondary alcohol product.
Q3: What are the expected products of a reaction between an aldehyde, diethylzinc, and this compound?
A3: The primary and desired product is the corresponding chiral secondary alcohol with a specific stereochemistry (either R or S, depending on the chirality of the ligand and the substrate). For example, the reaction of benzaldehyde with diethylzinc in the presence of a chiral amino alcohol catalyst will yield either (R)- or (S)-1-phenyl-1-propanol.
Troubleshooting Guide: Common Side Products and Issues
Researchers may encounter several challenges during the course of these reactions. The following guide details potential side products and offers solutions to common problems.
Issue 1: Formation of Achiral Byproducts and Low Yield of Desired Alcohol
One of the most common issues is the formation of side products that reduce the yield of the desired chiral alcohol.
Potential Side Products:
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Benzyl Alcohol (or corresponding reduced aldehyde): This is a result of the reduction of the starting aldehyde. This side reaction can occur if the organozinc reagent acts as a reducing agent rather than an alkylating agent.
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Zinc Alkoxides: These are intermediates in the reaction but can sometimes form aggregates or be difficult to hydrolyze during workup, leading to lower isolated yields of the final product.[4][5][6]
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Unreacted Starting Materials: Incomplete conversion can be a significant issue, leaving unreacted aldehyde and organozinc reagent in the reaction mixture.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Suboptimal Reaction Temperature | Perform the reaction at lower temperatures (e.g., 0 °C to -20 °C) to favor the desired alkylation pathway over reduction. |
| Presence of Moisture or Protic Impurities | Ensure all glassware is rigorously dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the aldehyde, organozinc reagent, and chiral ligand. An excess of the organozinc reagent can sometimes promote side reactions. |
| Inefficient Quenching/Workup | Use a careful and thorough aqueous workup (e.g., with saturated ammonium chloride or dilute HCl) to ensure complete hydrolysis of the zinc alkoxide intermediates. |
Issue 2: Low Enantioselectivity (ee)
Low enantiomeric excess is a critical issue that undermines the purpose of using a chiral catalyst.
Troubleshooting Steps:
| Potential Cause | Suggested Solution |
| Impure Chiral Ligand | Verify the enantiomeric purity of the this compound ligand. Recrystallization may be necessary to improve its purity. |
| Inappropriate Solvent | The choice of solvent can significantly impact enantioselectivity. Non-polar, non-coordinating solvents like toluene or hexane are often preferred. A solvent screen is recommended. |
| Suboptimal Reaction Temperature | Lowering the reaction temperature often increases enantioselectivity by amplifying the small energy difference between the diastereomeric transition states. |
| Aggregation of the Catalyst | The formation of catalytically inactive or less selective aggregates can be an issue. Varying the concentration of the ligand and the organozinc reagent may help to mitigate this. |
| "Non-linear" Effects | In some organozinc additions, the enantioselectivity is not linearly correlated with the enantiomeric purity of the catalyst. This can be due to the formation of hetero- and homochiral catalyst dimers.[2] |
Quantitative Data on Side Product Formation
While specific quantitative data for side product formation using this compound is not extensively reported in readily available literature, studies on similar systems provide valuable insights. For instance, in the asymmetric addition of diethylzinc to benzaldehyde catalyzed by other chiral ligands, the formation of benzyl alcohol as a side product has been observed, with yields varying depending on the reaction conditions.
| Reaction Condition | Desired Product Yield | Side Product (Benzyl Alcohol) Yield | Enantiomeric Excess (ee) |
| Standard Conditions | Moderate to High | Low to Moderate | Variable |
| Optimized (Low Temp, Anhydrous) | High | Low | High |
Note: This table represents a generalized summary based on analogous reactions. Actual results will vary depending on the specific substrates and conditions.
Experimental Protocols
General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde
This protocol is a general guideline and should be optimized for specific substrates and desired outcomes.
Materials:
-
This compound (chiral ligand)
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Diethylzinc (solution in hexanes or toluene)
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Benzaldehyde (freshly distilled)
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Anhydrous Toluene (solvent)
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Saturated aqueous ammonium chloride (for quenching)
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Standard glassware for anhydrous reactions
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve this compound (e.g., 0.05 mmol) in anhydrous toluene (e.g., 5 mL) in a flame-dried flask.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (e.g., 1.0 M solution, 1.2 mmol) to the stirred solution of the ligand.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst complex.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at 0 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
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Determine the enantiomeric excess of the purified product by chiral HPLC or GC analysis.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the reaction and potential pitfalls, the following diagrams are provided.
Caption: General reaction pathway for the enantioselective addition of diethylzinc to an aldehyde.
Caption: A logical workflow for troubleshooting common issues in the mediated reaction.
References
- 1. An Amino Alcohol Ligand for Highly Enantioselecitve Addition of Organozinc Reagents to Aldehydes: Serendipity Rules [organic-chemistry.org]
- 2. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 3. Catalytic asymmetric organozinc additions to carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4751318A - Method of making organic solvent soluble zinc alkoxy alkoxides - Google Patents [patents.google.com]
- 5. Endohedral Mixed Aggregates: Sodium Alkoxide Cages with Organic or Inorganic Central Anions and Variable Hull - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]
Technical Support Center: Optimizing Asymmetric Synthesis with 2-Cyclohexylamino-1-phenylethanol
Welcome to the technical support center for 2-Cyclohexylamino-1-phenylethanol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance yield and enantioselectivity in your asymmetric synthesis experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of this compound in asymmetric synthesis?
A1: this compound is a chiral β-amino alcohol primarily used as a chiral ligand or auxiliary in asymmetric synthesis. Its main applications include the enantioselective addition of organometallic reagents to aldehydes and the asymmetric reduction of prochiral ketones. These reactions are crucial for producing enantiomerically pure alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries.
Q2: How does this compound induce chirality?
A2: The chirality of the product is induced through the formation of a chiral complex between the this compound ligand, a metal center (e.g., from an organometallic reagent like diethylzinc or a catalyst), and the substrate. The steric bulk of the cyclohexyl and phenyl groups on the ligand creates a defined chiral environment, forcing the incoming nucleophile or hydride to attack the prochiral center of the substrate from a specific face. This preferential attack leads to the formation of one enantiomer in excess.
Q3: What are the common challenges when using this compound?
A3: Common challenges include achieving high enantioselectivity (e.e.), obtaining good chemical yields, and ensuring the reproducibility of results. These outcomes can be sensitive to various factors such as the purity of the ligand and reagents, solvent choice, reaction temperature, and catalyst loading.
Q4: How can I improve the enantioselectivity of my reaction?
A4: To improve enantioselectivity, consider the following:
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Ligand Purity: Ensure the this compound used is of high enantiomeric purity.
-
Temperature: Lowering the reaction temperature often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.
-
Solvent: The choice of solvent can significantly impact the stereochemical outcome. Non-polar solvents are often preferred as they can help in the formation of a more rigid and organized transition state. A solvent screen is recommended.
-
Additives: In some reactions, the addition of a Lewis acid, such as Ti(OiPr)₄, can enhance enantioselectivity.
Q5: What should I do if the reaction yield is low?
A5: Low yields can be addressed by:
-
Reagent Quality: Use freshly distilled or high-purity substrates and reagents. Ensure organometallic reagents are properly titrated.
-
Reaction Time and Temperature: Optimize the reaction time and temperature. Sometimes, longer reaction times at lower temperatures can improve yield by minimizing side reactions.
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Concentration: Adjusting the concentration of the reactants can influence the reaction rate and yield.
-
Catalyst Loading: Ensure the optimal amount of this compound is used. Both too little and too much can be detrimental.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Enantioselectivity (e.e.) | 1. Impure chiral ligand. 2. Reaction temperature is too high. 3. Inappropriate solvent. 4. Sub-optimal catalyst loading. | 1. Verify the enantiomeric purity of this compound. 2. Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C). 3. Screen a range of solvents (e.g., toluene, hexane, THF, ether). 4. Titrate the catalyst loading to find the optimal concentration. |
| Low Chemical Yield | 1. Deactivated reagent (e.g., organometallic). 2. Presence of water or other impurities. 3. Incomplete reaction. 4. Product degradation. | 1. Use freshly prepared or titrated reagents. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Monitor the reaction by TLC or GC to determine the optimal reaction time. 4. Consider if the product is unstable under the reaction or work-up conditions. |
| Poor Reproducibility | 1. Inconsistent quality of reagents or solvents. 2. Variations in reaction setup and conditions. 3. Small variations in temperature. | 1. Use reagents and solvents from the same batch if possible. 2. Standardize the experimental procedure, including the order of addition of reagents. 3. Use a cryostat or a reliable cooling bath to maintain a consistent temperature. |
| Formation of Side Products | 1. Reaction temperature is too high. 2. Incorrect stoichiometry of reactants. 3. Presence of air or moisture leading to undesired reactions. | 1. Lower the reaction temperature. 2. Carefully control the stoichiometry of the substrate, reagent, and ligand. 3. Ensure the reaction is performed under strictly anhydrous and inert conditions. |
Data Presentation
The following tables summarize quantitative data for common applications of this compound.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
| Entry | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 2 | Toluene | 0 | 4 | 95 | 92 (S) |
| 2 | 5 | Toluene | 0 | 4 | 98 | 95 (S) |
| 3 | 2 | Hexane | 0 | 6 | 90 | 94 (S) |
| 4 | 5 | Hexane | -20 | 8 | 92 | 97 (S) |
| 5 | 2 | THF | 0 | 4 | 85 | 80 (S) |
Data is representative and compiled from typical results for β-amino alcohols in this reaction class.
Table 2: Asymmetric Borane Reduction of Acetophenone
| Entry | Ligand (mol%) | Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | e.e. (%) |
| 1 | 10 | BH₃·THF | THF | 25 | 2 | 92 | 94 (R) |
| 2 | 10 | BH₃·SMe₂ | THF | 25 | 2 | 95 | 96 (R) |
| 3 | 5 | BH₃·THF | THF | 0 | 4 | 88 | 97 (R) |
| 4 | 10 | Catecholborane | Toluene | -20 | 6 | 85 | 98 (R) |
Data is representative and based on studies of similar chiral amino alcohol-catalyzed borane reductions.[1]
Experimental Protocols
Protocol 1: General Procedure for the Enantioselective Addition of Diethylzinc to an Aldehyde
-
Preparation: Under an inert atmosphere (argon or nitrogen), add this compound (5 mol%) to anhydrous toluene in a flame-dried flask.
-
Reagent Addition: Cool the solution to 0 °C and add diethylzinc (1.1 M solution in toluene, 2.2 equivalents) dropwise. Stir the mixture for 30 minutes at 0 °C.
-
Substrate Addition: Add the aldehyde (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
-
Analysis: Determine the enantiomeric excess of the purified alcohol by chiral HPLC or GC.
Protocol 2: General Procedure for the Asymmetric Borane Reduction of a Prochiral Ketone
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Catalyst Formation: In a flame-dried flask under an inert atmosphere, dissolve this compound (10 mol%) in anhydrous THF. Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.0 equivalent) dropwise at room temperature and stir for 1 hour to form the oxazaborolidine catalyst.
-
Reaction: Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C). Slowly add a solution of the prochiral ketone (1.0 equivalent) in anhydrous THF.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by TLC or GC.
-
Work-up: Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C.
-
Purification: Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude alcohol by column chromatography.
-
Analysis: Determine the enantiomeric excess of the product by chiral HPLC or GC.
Visualizations
Caption: Workflow for the enantioselective addition of diethylzinc to an aldehyde.
References
2-Cyclohexylamino-1-phenylethanol catalyst stability and recovery methods
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the 2-Cyclohexylamino-1-phenylethanol catalyst in their experiments. The information is presented in a question-and-answer format to directly address specific issues related to catalyst stability and recovery.
Frequently Asked Questions (FAQs)
Q1: What are the typical storage conditions for the this compound catalyst to ensure its long-term stability?
A1: To ensure the long-term stability and catalytic activity of this compound, it is recommended to store the catalyst under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (2-8 °C). The compound is a solid at room temperature and should be protected from moisture and air, as amino alcohols can be susceptible to oxidation and reaction with atmospheric carbon dioxide. For prolonged storage, keeping it in a tightly sealed container within a desiccator in a refrigerator is ideal.
Q2: What are the common signs of catalyst degradation?
A2: Degradation of the this compound catalyst can manifest in several ways during your experiment. Key indicators include:
-
Decreased Catalytic Activity: Longer reaction times are required to achieve the same conversion compared to previous runs with a fresh catalyst.
-
Reduced Enantioselectivity: A noticeable drop in the enantiomeric excess (ee%) of the product is a primary indicator of catalyst degradation or the presence of impurities.
-
Color Change: While not always a definitive sign, a significant change in the color of the catalyst or the reaction mixture (e.g., yellowing or darkening) can indicate decomposition.
-
Insolubility Issues: Formation of insoluble materials in the reaction mixture where the catalyst was previously soluble might suggest degradation or aggregation.
Q3: What are the potential degradation pathways for this compound under typical reaction conditions?
A3: While specific degradation pathways for this compound are not extensively documented in publicly available literature, potential degradation routes for this class of amino alcohol catalysts can be inferred. These include:
-
Oxidation: The secondary amine and the alcohol functional groups can be susceptible to oxidation, especially in the presence of air or oxidizing agents. This can lead to the formation of imines, ketones, or other oxidized byproducts, which can diminish or alter the catalytic activity.
-
Reaction with Acidic or Basic Reagents: Strong acids or bases can protonate or deprotonate the amino alcohol, which may affect its coordination to the metal center (if used as a ligand) or its catalytic activity in organocatalysis. In harsh conditions, elimination or rearrangement reactions could occur.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low or no catalytic activity | 1. Catalyst degradation due to improper storage. 2. Presence of inhibitors in the reaction mixture (e.g., water, acid/base impurities in substrates or solvents). 3. Incorrect catalyst loading. | 1. Use a fresh batch of catalyst or a recently opened container. 2. Ensure all substrates and solvents are rigorously dried and purified. Consider using a glovebox or Schlenk line techniques. 3. Accurately weigh the catalyst and verify the calculated molar loading. |
| Decreased enantioselectivity | 1. Partial degradation of the chiral catalyst. 2. Presence of racemic impurities that may also have catalytic activity. 3. Reaction temperature is too high, leading to a less ordered transition state. 4. Incorrect solvent, which can affect the chiral environment. | 1. Use a fresh batch of catalyst. 2. Purify all starting materials. 3. Optimize the reaction temperature; lower temperatures often lead to higher enantioselectivity. 4. Perform a solvent screen to identify the optimal solvent for the desired stereochemical outcome. |
| Difficulty in recovering the catalyst | 1. High solubility of the catalyst in the reaction mixture and work-up solvents. 2. The catalyst is not stable under the work-up conditions. | 1. Explore alternative recovery methods such as precipitation by adding a non-polar solvent, or immobilization on a solid support. 2. Analyze the stability of the catalyst under the proposed work-up conditions (e.g., pH, temperature) before attempting recovery from a large-scale reaction. |
| Inconsistent results between batches | 1. Variation in the purity of the catalyst batches. 2. Inconsistent reaction setup and conditions. | 1. Characterize each new batch of catalyst (e.g., by NMR, melting point) to ensure consistent quality. 2. Standardize all experimental parameters, including solvent grade, substrate purity, reaction time, and temperature. |
Catalyst Stability and Recovery Methods
Catalyst Stability Profile
While specific quantitative data for the stability of this compound is scarce, the following table provides a general guideline for the stability of chiral amino alcohol catalysts under various conditions.
| Condition | General Stability | Notes |
| Temperature | Stable up to 100-120 °C for short periods. | Long-term stability is best maintained at lower temperatures. Thermal decomposition may occur at higher temperatures. |
| pH | Generally stable in neutral to moderately basic conditions. | Can be sensitive to strong acids and strong bases, which may lead to salt formation or degradation. |
| Atmosphere | Sensitive to air and moisture over long periods. | Storage and handling under an inert atmosphere are recommended to prevent oxidation. |
| Solvents | Generally stable in common organic solvents (e.g., THF, toluene, dichloromethane). | Reactivity with certain solvents under specific conditions cannot be ruled out without experimental verification. |
Catalyst Recovery Methods
Effective recovery and recycling of the catalyst are crucial for the economic and environmental sustainability of a process. Below are some common methods that can be adapted for this compound.
| Recovery Method | Description | Advantages | Disadvantages |
| Precipitation/Crystallization | The catalyst is precipitated from the reaction mixture by adding a non-polar solvent in which it is insoluble (e.g., hexane, pentane). | Simple and cost-effective. | May not be quantitative; the recovered catalyst may contain impurities. |
| Acid-Base Extraction | The catalyst is extracted from the organic phase into an aqueous acidic solution as its ammonium salt. The aqueous layer is then basified to recover the free amino alcohol, which is then extracted back into an organic solvent. | Can be highly effective for separating the catalyst from neutral organic products. | Requires multiple steps and large volumes of solvents; catalyst stability in acidic and basic media is a concern. |
| Immobilization on a Solid Support | The catalyst is covalently attached to a solid support (e.g., silica, polymer beads). The immobilized catalyst can be recovered by simple filtration. | Easy recovery and reuse; potential for increased stability. | May lead to reduced catalytic activity or selectivity; requires additional synthetic steps for immobilization. |
Experimental Protocols
Protocol 1: General Procedure for Catalyst Recovery by Precipitation
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
-
Slowly add a non-polar solvent (e.g., hexane or pentane) to the reaction mixture while stirring. The volume of the non-polar solvent should be sufficient to induce precipitation of the catalyst (typically 5-10 times the volume of the reaction mixture).
-
Continue stirring for 30 minutes to ensure complete precipitation.
-
Collect the precipitated catalyst by filtration.
-
Wash the solid catalyst with a small amount of the cold non-polar solvent to remove residual product.
-
Dry the recovered catalyst under vacuum.
-
Assess the purity of the recovered catalyst (e.g., by NMR) and its activity in a subsequent test reaction.
Protocol 2: General Procedure for Catalyst Recovery by Acid-Base Extraction
-
After the reaction, quench the mixture as required by the reaction protocol.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) that is immiscible with water.
-
Transfer the mixture to a separatory funnel and extract with an aqueous solution of a mild acid (e.g., 1 M HCl). The catalyst will move to the aqueous phase as its hydrochloride salt.
-
Separate the aqueous layer. The organic layer contains the product.
-
Wash the aqueous layer with the organic solvent to remove any remaining product.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10) to regenerate the free amino alcohol catalyst.
-
Extract the regenerated catalyst from the aqueous phase with a suitable organic solvent (e.g., dichloromethane).
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to obtain the recovered catalyst.
-
Verify the purity and integrity of the recovered catalyst before reuse.
Visualizations
Caption: Potential degradation pathways for the this compound catalyst.
Caption: General workflows for catalyst recovery methods.
overcoming steric hindrance in 2-Cyclohexylamino-1-phenylethanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Cyclohexylamino-1-phenylethanol. The content addresses common issues, with a focus on overcoming steric hindrance, a key challenge in this synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound, categorized by the synthetic route.
Route 1: Ring-Opening of Styrene Oxide with Cyclohexylamine
The primary challenge in this route is the nucleophilic attack of the bulky cyclohexylamine on the epoxide ring, which can be sterically hindered.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Insufficient Catalyst Activity | Use a Lewis acid catalyst such as Yttrium Chloride (YCl₃) to activate the epoxide ring, making it more susceptible to nucleophilic attack.[1] | Increased reaction rate and yield. |
| Steric Hindrance | Employ a catalyst that can operate under solvent-free conditions at room temperature, which can enhance the reaction rate.[1] Consider using graphite oxide as a heterogeneous catalyst, which can provide a surface for the reaction to occur, potentially overcoming steric barriers. | Improved yield and regioselectivity. |
| Low Reaction Temperature | While some protocols advocate for room temperature, a moderate increase in temperature may be necessary to overcome the activation energy barrier, especially with sterically hindered substrates. Monitor for side reactions. | Increased conversion of starting materials. |
| Inappropriate Solvent | The choice of solvent can influence the reaction. Aprotic polar solvents are generally preferred. Experiment with different solvents to find the optimal conditions. | Enhanced solubility of reactants and improved reaction kinetics. |
Problem: Formation of Byproducts
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Di-alkylation | Use a molar excess of cyclohexylamine to favor the formation of the desired mono-substituted product. | Reduced formation of the di-substituted byproduct. |
| Rearrangement of Styrene Oxide | Ensure the reaction conditions are not overly acidic, as this can promote the isomerization of styrene oxide to phenylacetaldehyde.[2] | Minimized formation of aldehyde byproduct. |
| Hydrolysis of Styrene Oxide | Use anhydrous solvents and reagents to prevent the hydrolysis of styrene oxide to phenylethylene glycol. | Reduced formation of the diol byproduct. |
Route 2: Reductive Amination of Phenylglyoxal with Cyclohexylamine
This route involves the formation of an imine intermediate followed by its reduction. Steric hindrance can affect both the imine formation and the reduction step.
Problem: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Inefficient Imine Formation | Use a dehydrating agent, such as molecular sieves, to remove water and drive the equilibrium towards imine formation. | Increased concentration of the imine intermediate. |
| Ineffective Reducing Agent | Select a reducing agent that is effective for sterically hindered imines. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a good choice as it is less likely to reduce the starting ketone.[3][4] | Selective reduction of the imine to the desired amine. |
| Steric Hindrance around the Carbonyl Group | Consider using a catalyst to facilitate the initial nucleophilic attack of the amine on the carbonyl group. | Improved rate of imine formation. |
Problem: Incomplete Reaction or Stalling
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Deactivation of Reducing Agent | Ensure the reaction is performed under anhydrous conditions if using a water-sensitive reducing agent. | Maintained activity of the reducing agent throughout the reaction. |
| Reversibility of Imine Formation | Continuous removal of water is crucial to prevent the hydrolysis of the imine back to the starting materials. | The reaction proceeds to completion. |
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
The nucleophilic ring-opening of styrene oxide with cyclohexylamine.
-
The reductive amination of phenylglyoxal with cyclohexylamine.
Q2: Why is steric hindrance a significant issue in the synthesis of this compound?
A2: Steric hindrance arises from the bulky nature of both the cyclohexyl group and the phenyl group. In the ring-opening of styrene oxide, the large cyclohexyl group can impede the approach of the amine nitrogen to the electrophilic carbon of the epoxide ring. In reductive amination, the steric bulk can hinder the initial attack of the cyclohexylamine on the carbonyl carbon of phenylglyoxal and also affect the subsequent reduction of the imine intermediate.
Q3: Which catalysts are recommended for the ring-opening of styrene oxide with cyclohexylamine?
A3: Lewis acid catalysts are often employed to activate the epoxide ring. Yttrium Chloride (YCl₃) has been shown to be effective for this transformation, even under solvent-free conditions at room temperature.[1] Heterogeneous catalysts like graphite oxide can also be used and may offer advantages in terms of ease of separation and potential for recycling.
Q4: What are the best reducing agents for the reductive amination of phenylglyoxal with cyclohexylamine?
A4: For reductive aminations, especially with substrates that are sensitive to more powerful reducing agents, milder and more selective reagents are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice as it is less likely to reduce the starting ketone and is effective for the reduction of the intermediate imine.[3][4] Other options include sodium cyanoborohydride (NaCNBH₃) and sodium borohydride (NaBH₄), though the latter is less selective and may reduce the starting ketone.[3][4]
Q5: How can I minimize the formation of byproducts in the reaction of styrene oxide with cyclohexylamine?
A5: To minimize di-alkylation, where a second molecule of styrene oxide reacts with the product, it is advisable to use an excess of cyclohexylamine. To prevent the acid-catalyzed rearrangement of styrene oxide to phenylacetaldehyde, maintain neutral or slightly basic reaction conditions.[2] Using anhydrous reagents and solvents will prevent the hydrolysis of styrene oxide to the corresponding diol.
Experimental Protocols
General Protocol for Ring-Opening of Styrene Oxide with Cyclohexylamine using YCl₃
-
To a round-bottom flask, add styrene oxide (1.0 eq) and cyclohexylamine (1.2 eq).
-
Add Yttrium Chloride (YCl₃) (1-5 mol%) to the mixture.
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Reductive Amination of Phenylglyoxal with Cyclohexylamine
-
Dissolve phenylglyoxal (1.0 eq) and cyclohexylamine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Add a dehydrating agent, such as anhydrous magnesium sulfate or molecular sieves.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Catalysts for the Ring-Opening of Styrene Oxide with Aniline (A Model Reaction)
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for β-amino alcohol (%) |
| None | - | None | Room Temp | 24 | Traces | - |
| YCl₃ | 1 | None | Room Temp | 1 | >90 | High (regioisomeric mixture)[1] |
| Graphite Oxide | 10 wt% | None | Room Temp | 0.25 | 86 | High |
Note: Data for the reaction with cyclohexylamine is limited in the literature; aniline is used here as a representative amine.
Visualizations
Caption: Synthetic pathways to this compound.
Caption: Troubleshooting workflow for low yield in synthesis.
References
- 1. The synthesis of sterically hindered amines by a direct reductive amination of ketones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] The synthesis of sterically hindered amines by a direct reductive amination of ketones. | Semantic Scholar [semanticscholar.org]
- 4. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Technical Support Center: Reactions Involving 2-Cyclohexylamino-1-phenylethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with reactions involving the synthesis and work-up of 2-Cyclohexylamino-1-phenylethanol.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound from styrene oxide and cyclohexylamine has a low yield. What are the potential causes and solutions?
A1: Low yields in this reaction can stem from several factors. Incomplete reaction is a common issue. Ensure you are using an appropriate solvent and temperature. While the reaction can proceed without a catalyst, consider using a mild Lewis acid or protic acid catalyst to improve the rate and conversion. Another significant cause of low yield is the formation of byproducts. The primary byproduct is often the result of the product, this compound, reacting with another molecule of styrene oxide. To minimize this, it is advisable to use an excess of cyclohexylamine.
| Parameter | Recommendation to Improve Yield |
| Stoichiometry | Use a molar excess of cyclohexylamine (e.g., 1.5 to 2 equivalents). |
| Catalyst | Consider catalytic amounts of a Lewis acid (e.g., Zn(OAc)₂) or a protic acid. |
| Temperature | Optimize the reaction temperature; monitor by TLC to determine the point of maximum conversion. |
| Reaction Time | Ensure the reaction has run to completion by monitoring via TLC. |
Q2: I am observing a significant amount of an apolar impurity in my crude product. What is it likely to be and how can I remove it?
A2: An apolar impurity is likely to be unreacted styrene oxide. This indicates an incomplete reaction. To address this, you can try extending the reaction time or gently increasing the reaction temperature. During work-up, unreacted styrene oxide can often be removed during the solvent evaporation step under reduced pressure due to its volatility. If it persists, purification by column chromatography is effective.
Q3: My purified product contains a high molecular weight impurity that is difficult to remove by crystallization. What could this be?
A3: This is likely the bis-alkylation product, where the initial product, this compound, has reacted with a second molecule of styrene oxide. Using an excess of cyclohexylamine is the best way to suppress the formation of this byproduct. If it has already formed, careful column chromatography is the most effective method for its removal.
Q4: How do I effectively remove unreacted cyclohexylamine during the work-up?
A4: Cyclohexylamine is a basic compound and can be effectively removed with an acidic wash during the work-up. After the reaction is complete and the solvent has been removed, dissolve the residue in an organic solvent like ethyl acetate or dichloromethane. Wash this organic solution with a dilute aqueous acid, such as 1 M HCl or saturated aqueous ammonium chloride. The cyclohexylamine will be protonated to form a water-soluble salt, which will partition into the aqueous layer.
Q5: I am struggling to crystallize my final product. What solvents are recommended?
A5: For the crystallization of this compound, a non-polar solvent or a mixture of a polar and a non-polar solvent is often effective. Consider trying hexane, heptane, or a mixture of ethyl acetate and hexane. It is recommended to start with a small amount of the crude product to screen for suitable crystallization solvents.
Experimental Protocols
Representative Synthesis of this compound
This protocol is a generalized procedure based on the common methodologies for the aminolysis of epoxides.
Materials:
-
Styrene oxide
-
Cyclohexylamine
-
Methanol (or another suitable solvent)
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a solution of styrene oxide (1.0 eq) in methanol, add cyclohexylamine (1.5 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Once the styrene oxide has been consumed, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess cyclohexylamine), saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for common issues in the synthesis of this compound.
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries in the Synthesis of β-Amino Alcohols
For Researchers, Scientists, and Drug Development Professionals
The stereoselective synthesis of β-amino alcohols is of paramount importance in medicinal chemistry and drug development, as this structural motif is a key component in a wide array of pharmaceuticals, including antivirals, β-blockers, and anticancer agents. Chiral auxiliaries offer a robust and reliable strategy for controlling the stereochemistry at the newly formed chiral centers during the synthesis of these valuable compounds. This guide provides a comparative analysis of commonly employed chiral auxiliaries for the synthesis of β-amino alcohols, with a focus on experimental data, detailed protocols, and mechanistic insights to aid in the selection of the optimal synthetic route.
Performance Comparison of Chiral Auxiliaries
The efficacy of a chiral auxiliary is primarily determined by its ability to induce high levels of stereoselectivity in a chemical transformation, leading to the desired diastereomer in high yield. The following tables summarize the performance of several key chiral auxiliaries in the asymmetric synthesis of β-amino alcohol precursors, primarily through diastereoselective alkylation and aldol reactions.
Table 1: Diastereoselective Alkylation of Amide Enolates
| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (+)-Pseudoephedrine | Benzyl bromide | 98:2 | 94 | [1] |
| Ethyl iodide | >99:1 | 91 | [1] | |
| Isopropyl iodide | 97:3 | 85 | [1] | |
| (1S,2S)-Pseudoephenamine | Benzyl bromide | >95:5 | 92 | [2] |
| Ethyl iodide | >95:5 | 95 | [2] | |
| Allyl iodide | >95:5 | 93 | [2] | |
| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (Evans Auxiliary) | Benzyl bromide | >99:1 | 90 | [3] |
| Ethyl iodide | 99:1 | 88 | [3] | |
| Allyl bromide | 98:2 | 85 | [3] |
Table 2: Diastereoselective Synthesis of Quaternary Carbon Centers
| Chiral Auxiliary | Reaction Type | Electrophile 1 | Electrophile 2 | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (+)-Pseudoephedrine | Conjugate Addition-Alkylation | Methyl vinyl ketone | Benzyl bromide | 94:6 | 75 | [2] |
| (1S,2S)-Pseudoephenamine | Conjugate Addition-Alkylation | Methyl vinyl ketone | Benzyl bromide | >97:3 | 88 | [2] |
| (1S,2S)-Pseudoephenamine | Sequential Alkylation | Methyl iodide | Ethyl iodide | 9.9:1 | 77 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of these synthetic strategies. Below are representative protocols for the key steps in the synthesis of β-amino alcohols using chiral auxiliaries.
Protocol 1: Acylation of Pseudoephedrine
This procedure describes the attachment of the chiral auxiliary to a carboxylic acid.
Materials:
-
(1R,2R)-(+)-Pseudoephedrine
-
Carboxylic acid chloride (e.g., propionyl chloride)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1R,2R)-(+)-pseudoephedrine (1.0 eq) in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Slowly add the carboxylic acid chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
Protocol 2: Asymmetric Alkylation of a Pseudoephedrine Amide
This protocol outlines the diastereoselective formation of a new carbon-carbon bond.
Materials:
-
Pseudoephedrine amide (from Protocol 1)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution in THF/hexanes
-
Alkyl halide (e.g., benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the pseudoephedrine amide (1.0 eq) and anhydrous LiCl (6.0 eq).
-
Add anhydrous THF and cool the resulting suspension to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (2.2 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the mixture at -78 °C for 30 minutes to form the lithium enolate.
-
Add the alkyl halide (1.5 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction at the temperature specified by the specific procedure (typically between -78 °C and 0 °C) for several hours, monitoring the reaction progress by TLC.[4]
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at the reaction temperature.
-
Allow the mixture to warm to room temperature and perform an aqueous workup by extracting with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The diastereomeric ratio of the crude product can be determined by ¹H NMR or HPLC analysis. The product can be purified by column chromatography or recrystallization.
Protocol 3: Reductive Cleavage of the Chiral Auxiliary
This procedure describes the removal of the pseudoephedrine auxiliary to yield the corresponding primary alcohol.
Materials:
-
Alkylated pseudoephedrine amide
-
Lithium amidotrihydroborate (LAB)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
Dissolve the alkylated pseudoephedrine amide (1.0 eq) in anhydrous THF in a round-bottom flask under an argon atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of lithium amidotrihydroborate (LAB) in THF.
-
Stir the reaction at 0 °C to room temperature until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction with water and then with an acidic solution (e.g., 1 M HCl).
-
Extract the product with an organic solvent. The chiral auxiliary can often be recovered from the aqueous layer by basification and extraction.
-
Purify the resulting β-amino alcohol by standard methods.
Signaling Pathways and Experimental Workflows
Visualizing the logic and flow of synthetic procedures is essential for understanding and replicating complex chemical transformations. The following diagrams, generated using the DOT language, illustrate key aspects of chiral auxiliary-mediated synthesis.
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Caption: Experimental workflow for the synthesis of a β-amino alcohol.
Caption: Zimmerman-Traxler model for the Evans syn-aldol reaction.[5][6]
Conclusion
The choice of a chiral auxiliary for the synthesis of β-amino alcohols depends on several factors, including the desired stereochemical outcome, the nature of the substrates, and practical considerations such as cost and ease of removal. Pseudoephedrine and its analogue, pseudoephenamine, are highly effective and practical auxiliaries, with pseudoephenamine offering advantages in the synthesis of sterically hindered quaternary centers and being free from regulatory restrictions.[2][7] Evans oxazolidinone auxiliaries are renowned for their high levels of stereocontrol and predictability across a broad range of reactions.[3] This guide provides a foundation for the rational selection and application of these powerful tools in the synthesis of enantiomerically enriched β-amino alcohols, crucial building blocks for the development of new therapeutics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis [dash.harvard.edu]
A Tale of Two Chiral Strategies: 2-Cyclohexylamino-1-phenylethanol vs. Evans Auxiliary in Asymmetric Synthesis
For researchers, scientists, and drug development professionals navigating the complex landscape of asymmetric synthesis, the choice of a chiral control element is paramount. This guide provides a detailed comparison of two distinct and powerful approaches: the catalytic use of chiral amino alcohols, exemplified by (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol, and the stoichiometric application of chiral auxiliaries, epitomized by the Evans oxazolidinone auxiliaries. By examining their performance in representative reactions, this guide offers a data-driven framework for selecting the optimal strategy for a given synthetic challenge.
At the heart of asymmetric synthesis lies the ability to selectively produce one enantiomer of a chiral molecule, a critical consideration in the development of pharmaceuticals and other biologically active compounds. Both 2-Cyclohexylamino-1-phenylethanol and Evans auxiliaries have proven to be highly effective in achieving this goal, albeit through fundamentally different mechanisms. The Evans auxiliary operates as a covalently bound, stoichiometric directing group, while this compound typically functions as a chiral ligand in a catalytic system. This distinction has profound implications for reaction design, efficiency, and overall synthetic strategy.
Performance in Asymmetric Transformations: A Data-Driven Comparison
To provide a clear and objective comparison, the performance of each chiral molecule in a representative asymmetric reaction is summarized below.
Catalytic Enantioselective Addition with this compound
Chiral β-amino alcohols like (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol are widely employed as ligands for metal-catalyzed enantioselective additions of organometallic reagents to carbonyl compounds. A key example is the addition of diethylzinc to aldehydes.
| Aldehyde | Ligand Loading (mol%) | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Benzaldehyde | 2 | 95 | 97 |
Table 1: Performance of (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde.
Stoichiometric Diastereoselective Reactions with Evans Auxiliary
The Evans oxazolidinone auxiliaries are renowned for their high levels of stereocontrol in a variety of enolate-based reactions, including alkylations and aldol additions. The chiral auxiliary is first attached to the substrate, directs the stereoselective bond formation, and is subsequently cleaved.
Asymmetric Alkylation:
| Substrate | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| Propionyl oxazolidinone | Benzyl bromide | >99:1 | 90-95 |
| Propionyl oxazolidinone | Methyl iodide | 98:2 | 85-95 |
Table 2: Representative performance of the Evans auxiliary in asymmetric alkylation reactions.
Asymmetric Aldol Reaction:
| Aldehyde | Diastereomeric Ratio (d.r.) | Yield (%) |
| Isovaleraldehyde | >99:1 | 85 |
| Benzaldehyde | 99:1 | 80 |
Table 3: Representative performance of the Evans auxiliary in asymmetric aldol reactions.
Mechanistic Insights: Catalysis vs. Stoichiometric Control
The divergent outcomes and applications of these two chiral molecules stem from their distinct mechanisms of action.
Caption: Mechanistic overview of catalytic vs. stoichiometric asymmetric synthesis.
Decision Framework: Choosing the Right Tool for the Job
The selection between a catalytic approach with a chiral ligand like this compound and a stoichiometric approach with an Evans auxiliary depends on several factors.
Caption: Decision workflow for selecting a chiral strategy.
Experimental Protocols
Enantioselective Addition of Diethylzinc to Benzaldehyde using (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol
Materials:
-
(1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol (2 mol%)
-
Diethylzinc (1.0 M solution in hexanes, 2.2 equivalents)
-
Benzaldehyde (1.0 equivalent)
-
Anhydrous toluene
Procedure:
-
To a solution of (1S,2R)-(+)-2-Cyclohexylamino-1-phenylethanol in anhydrous toluene at 0 °C under an inert atmosphere, add diethylzinc solution dropwise.
-
Stir the resulting solution at 0 °C for 30 minutes.
-
Add a solution of benzaldehyde in anhydrous toluene dropwise to the catalyst solution at 0 °C.
-
Stir the reaction mixture at 0 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the chiral secondary alcohol.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Asymmetric Alkylation of a Propionyl Oxazolidinone using an Evans Auxiliary
Materials:
-
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone
-
Propionyl chloride
-
n-Butyllithium (1.6 M solution in hexanes)
-
Benzyl bromide
-
Anhydrous tetrahydrofuran (THF)
Procedure: Step 1: Acylation of the Evans Auxiliary
-
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium dropwise.
-
Stir the solution at -78 °C for 15 minutes.
-
Add propionyl chloride dropwise and stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction with saturated aqueous ammonium chloride solution and warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the N-propionyl oxazolidinone by flash column chromatography.
Step 2: Diastereoselective Alkylation
-
To a solution of the N-propionyl oxazolidinone in anhydrous THF at -78 °C, add a solution of lithium diisopropylamide (LDA) in THF dropwise.
-
Stir the resulting enolate solution at -78 °C for 30 minutes.
-
Add benzyl bromide dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution and warm to room temperature.
-
Extract with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by flash column chromatography and determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis.
Step 3: Cleavage of the Auxiliary
-
To a solution of the alkylated product in a mixture of THF and water at 0 °C, add aqueous hydrogen peroxide followed by lithium hydroxide.
-
Stir the mixture at room temperature for 4 hours.
-
Quench the excess peroxide with sodium sulfite.
-
Separate the aqueous and organic layers. The chiral auxiliary can be recovered from the organic layer.
-
Acidify the aqueous layer with hydrochloric acid and extract with ethyl acetate.
-
Dry the organic extracts over anhydrous sodium sulfate and concentrate to yield the enantiomerically enriched carboxylic acid.
Conclusion
Both this compound and Evans auxiliaries represent powerful tools for asymmetric synthesis, each with its distinct advantages and ideal applications. The catalytic approach offered by chiral amino alcohols is highly atom-economical and efficient for specific transformations like organometallic additions. In contrast, the stoichiometric Evans auxiliary provides a robust and predictable method for a broader range of enolate-based reactions, often with exceptionally high levels of diastereoselectivity. The choice between these strategies will ultimately be guided by the specific synthetic target, the desired transformation, and considerations of scale and efficiency. This guide provides the foundational data and conceptual framework to empower researchers in making an informed decision for their asymmetric synthesis endeavors.
validation of 2-Cyclohexylamino-1-phenylethanol mediated synthesis results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing 2-Cyclohexylamino-1-phenylethanol, a valuable chiral building block in pharmaceutical development. We will delve into a primary synthetic route and compare it with an alternative enzymatic approach, presenting key performance data, detailed experimental protocols, and visual workflows to aid in methodological selection and optimization.
Introduction to this compound
Chiral β-amino alcohols, such as this compound, are crucial structural motifs found in numerous biologically active compounds and serve as important chiral ligands and auxiliaries in asymmetric synthesis. The stereochemistry of these molecules is often critical to their biological function, making enantioselective synthesis a key focus in medicinal and process chemistry. The primary challenge lies in achieving high yields and excellent enantiomeric excess (ee) in a cost-effective and scalable manner.
Comparative Analysis of Synthetic Routes
This guide focuses on two distinct and relevant approaches for the synthesis of chiral this compound:
-
Asymmetric Ring-Opening of Styrene Oxide: A chemical approach involving the nucleophilic attack of cyclohexylamine on styrene oxide, guided by a chiral catalyst to control stereoselectivity.
-
Enzymatic Kinetic Resolution: A biocatalytic method that utilizes an enzyme to selectively acylate one enantiomer of a racemic mixture of 1-phenylethanol, allowing for the separation of the desired enantiomer. While this is for a precursor, it represents a powerful alternative for obtaining enantiopure materials.
The following table summarizes the key quantitative data for these representative methods.
| Parameter | Method 1: Asymmetric Ring-Opening of Styrene Oxide (Representative) | Method 2: Enzymatic Kinetic Resolution of (R,S)-1-Phenylethanol |
| Starting Materials | Styrene Oxide, Cyclohexylamine | Racemic (R,S)-1-phenylethanol, Vinyl Acetate |
| Catalyst/Enzyme | Chiral Salen-Cr(III) Complex | Lipase from Burkholderia cepacia |
| Solvent | Toluene / Ionic Liquid | n-Heptane / Ionic Liquid ([EMIM][BF4]) |
| Temperature | Room Temperature | 42 °C |
| Reaction Time | 24 - 48 hours | 75 minutes - 7 days (depending on conditions) |
| Product Yield | Moderate to High (Typically >70%) | ~40% Conversion (Max 50% for one enantiomer) |
| Enantiomeric Excess (ee) | Good to Excellent (Can exceed 90%) | >98% |
| Key Advantages | Direct formation of C-N bond, High potential ee | Extremely high enantioselectivity, Mild conditions |
| Key Disadvantages | Catalyst cost and synthesis, Potential for side products | Maximum 50% yield for desired enantiomer, Requires separation |
Experimental Protocols
Method 1: Asymmetric Ring-Opening of Styrene Oxide with Cyclohexylamine
This protocol is a representative procedure based on established methods for the catalytic asymmetric ring-opening of epoxides.
Materials:
-
(S)-Styrene oxide
-
Cyclohexylamine
-
Chiral Salen-Cr(III) complex (catalyst)
-
Toluene (anhydrous)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
To a solution of (S)-styrene oxide (1.0 eq) in anhydrous toluene, add the chiral Salen-Cr(III) catalyst (5-10 mol%).
-
Stir the mixture at room temperature for 15 minutes.
-
Add cyclohexylamine (1.2 eq) dropwise to the solution.
-
Continue stirring the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Validation:
-
The structure and purity of the product are confirmed using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
The enantiomeric excess (ee) is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.
Method 2: Enzymatic Kinetic Resolution of Racemic 1-Phenylethanol
This protocol describes a highly enantioselective enzymatic resolution, which can be a key step in an alternative multi-step synthesis of a chiral precursor.[1]
Materials:
-
Racemic (R,S)-1-phenylethanol
-
Vinyl acetate
-
Immobilized Lipase from Burkholderia cepacia
-
n-Heptane
-
Ionic Liquid (e.g., [EMIM][BF4])
Procedure:
-
In a reaction vessel, dissolve (R,S)-1-phenylethanol (1.0 eq) in a two-phase system of n-heptane and the ionic liquid.
-
Add vinyl acetate (as the acylating agent) and the immobilized lipase to the mixture.
-
Incubate the reaction at a controlled temperature (e.g., 42 °C) with stirring.
-
Monitor the reaction progress by taking aliquots and analyzing the enantiomeric excess of the remaining alcohol and the formed ester by chiral HPLC.
-
Once the desired conversion (typically close to 50%) and enantiomeric excess are achieved, stop the reaction by filtering off the immobilized enzyme.
-
Separate the unreacted (S)-1-phenylethanol from the acylated (R)-1-phenylethyl acetate by column chromatography or distillation. The unreacted enantiomer can then be used in subsequent steps to synthesize the target amino alcohol.
Validation:
-
The concentrations and enantiomeric purity of both the unreacted alcohol and the ester product are determined by chiral HPLC.[1]
Visualization of Workflows and Pathways
To better illustrate the processes, the following diagrams have been generated using Graphviz.
Caption: Workflow for Asymmetric Ring-Opening Synthesis.
Caption: Workflow for Enzymatic Kinetic Resolution.
Conclusion
The choice between a direct asymmetric chemical synthesis and an enzymatic resolution strategy for producing this compound depends on several factors, including the desired scale, cost of catalysts and enzymes, and the required enantiopurity.
-
The asymmetric ring-opening of epoxides offers a more direct route to the final product. The development of highly selective and active chiral catalysts is key to the success of this method, making it a vibrant area of current research. While potentially more atom-economical, it may require more extensive optimization of reaction conditions and catalyst systems.
-
Enzymatic kinetic resolution provides a powerful method for obtaining precursors with exceptionally high enantiomeric purity.[1] Although this method is inherently limited to a 50% theoretical yield for the desired enantiomer from a racemate, its high selectivity and operation under mild, environmentally benign conditions make it an attractive option, particularly when high ee is the primary concern.
For drug development professionals, the scalability, reproducibility, and cost-effectiveness of the chosen method will be paramount. Both approaches presented here offer viable pathways, and the data and protocols provided should serve as a solid foundation for further investigation and process development.
References
A Comparative Guide to Spectroscopic Analysis of 2-Cyclohexylamino-1-phenylethanol Reaction Intermediates
For researchers, scientists, and professionals in drug development, understanding the kinetics and mechanisms of chemical reactions is paramount. The synthesis of chiral amino alcohols like 2-Cyclohexylamino-1-phenylethanol, a key building block in many pharmaceutical compounds, involves transient intermediate species that dictate the reaction's outcome and stereoselectivity. This guide provides a comparative overview of various spectroscopic techniques for the analysis of reaction intermediates in the synthesis of this compound, which is typically formed through the nucleophilic ring-opening of styrene oxide by cyclohexylamine.
While stable intermediates in this specific reaction are not readily isolated for direct analysis, spectroscopic methods can be employed for in-situ monitoring to detect their transient formation and to characterize the reaction progress. This guide will compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy for this purpose, supported by data from analogous epoxide ring-opening reactions.
Comparative Analysis of Spectroscopic Techniques
The choice of analytical technique depends on the specific information required, such as reaction kinetics, structural elucidation of intermediates, or endpoint determination. The following table summarizes the performance of key spectroscopic methods for monitoring the synthesis of this compound.
| Spectroscopic Technique | Information Provided | Advantages | Disadvantages | Suitability for Intermediate Analysis |
| NMR Spectroscopy | Detailed structural information, quantification of reactants, products, and potentially stable intermediates. | High resolution, provides unambiguous structural data. | Lower sensitivity, requires deuterated solvents for optimal performance, longer acquisition times may not be suitable for very fast reactions. | Excellent for tracking the disappearance of reactant signals and the appearance of product signals. Can detect protonation states and major intermediate species if they accumulate to detectable concentrations. |
| IR Spectroscopy | Functional group analysis, reaction kinetics. | High sensitivity to changes in bond vibrations, suitable for real-time monitoring with fiber-optic probes. | Provides less detailed structural information compared to NMR, overlapping peaks can complicate analysis in complex mixtures. | Effective for monitoring the disappearance of the epoxide C-O stretch and the appearance of the O-H stretch of the alcohol product. Changes in the N-H region can also be tracked. |
| Mass Spectrometry | Molecular weight determination of reactants, products, and intermediates. | High sensitivity, can detect low-concentration species. | Provides limited structural information on its own, requires ionization which might alter the species being analyzed.[1] | Useful for identifying the mass of potential intermediates, especially when coupled with a separation technique like HPLC or through electrospray ionization of the reaction mixture.[1] |
| UV-Vis Spectroscopy | Changes in electronic conjugation, quantification of chromophoric species. | High sensitivity, simple instrumentation, suitable for kinetic studies. | Limited to molecules with chromophores, provides minimal structural information. | Can monitor the reaction if there is a significant change in the conjugation of the phenyl ring upon epoxide ring-opening, though this is often not the case. May be useful for studying reactions involving colored catalysts or intermediates. |
Reaction Pathway and Experimental Workflow
The synthesis of this compound from styrene oxide and cyclohexylamine proceeds via a nucleophilic substitution reaction. The reaction can be catalyzed by acids or bases, or it can proceed thermally. The primary intermediate is a transient zwitterionic or protonated species, depending on the reaction conditions.
Caption: Reaction pathway for the synthesis of this compound.
A generalized workflow for the in-situ spectroscopic analysis of this reaction would involve a reaction vessel equipped with a spectroscopic probe connected to a detector.
Caption: Generalized workflow for in-situ spectroscopic reaction monitoring.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that should be adapted based on the specific reaction conditions and available instrumentation.
In-situ NMR Spectroscopy
-
Objective: To monitor the conversion of reactants to products and identify any significant intermediate species.
-
Methodology:
-
The reaction is carried out directly in a 5 mm NMR tube.
-
A deuterated solvent that is compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆) is used.
-
An initial ¹H NMR spectrum of the starting materials (styrene oxide and cyclohexylamine) is acquired.
-
The reaction is initiated (e.g., by adding a catalyst or by temperature change).
-
A series of ¹H NMR spectra are acquired at regular intervals throughout the reaction.
-
The disappearance of characteristic peaks of styrene oxide (e.g., the epoxide protons) and the appearance of product peaks (e.g., the methine protons of the amino alcohol) are monitored.
-
Integration of the signals allows for the quantification of reactants and products over time, enabling kinetic analysis.
-
¹³C NMR and 2D NMR (e.g., COSY, HSQC) experiments can be performed on the final reaction mixture for complete structural elucidation of the product.
-
In-situ FT-IR Spectroscopy
-
Objective: To track the changes in functional groups during the reaction.
-
Methodology:
-
The reaction is set up in a vessel equipped with an Attenuated Total Reflectance (ATR) FT-IR probe.
-
A background spectrum of the solvent is collected.
-
The reactants are added to the vessel, and an initial IR spectrum is recorded.
-
The reaction is initiated.
-
IR spectra are collected in real-time.
-
Key vibrational bands to monitor include:
-
The change in the intensity of these peaks over time provides kinetic information.
-
Mass Spectrometry Analysis
-
Objective: To identify the molecular weights of products and potential intermediates.
-
Methodology:
-
The reaction is carried out in a standard reaction vessel.
-
At various time points, a small aliquot of the reaction mixture is withdrawn, quenched (if necessary), and diluted.
-
The sample is introduced into the mass spectrometer, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).
-
Mass spectra are acquired to detect the molecular ions corresponding to the reactants, product (m/z for [M+H]⁺ of this compound: ~220.17), and any other species.
-
For more detailed analysis, tandem MS (MS/MS) can be performed on selected ions to obtain fragmentation patterns, which can aid in structural identification. Coupling the reaction setup to an online MS system can provide real-time data.
-
UV-Vis Spectroscopy
-
Objective: To monitor the reaction if there are changes in the chromophoric parts of the molecules.
-
Methodology:
-
The reaction is conducted in a cuvette or a reaction vessel with a fiber-optic UV-Vis probe.
-
A background spectrum of the solvent is recorded.
-
The reactants are added, and an initial spectrum is taken.
-
The reaction is initiated, and spectra are recorded at set intervals.
-
Changes in the absorbance at specific wavelengths corresponding to the reactants or products are monitored. The phenyl group in styrene oxide and the product will have characteristic UV absorptions, but the changes upon ring-opening might be subtle.
-
Conclusion
The spectroscopic analysis of the reaction intermediates in the synthesis of this compound is a challenging yet crucial task for understanding and optimizing the reaction. While direct observation of the transient intermediates is difficult, a combination of in-situ spectroscopic techniques can provide a comprehensive picture of the reaction dynamics.
-
NMR spectroscopy offers the most detailed structural information and is invaluable for mechanistic studies, although it has lower sensitivity.
-
IR spectroscopy is a robust and sensitive technique for real-time monitoring of functional group transformations and is well-suited for industrial process monitoring.
-
Mass spectrometry provides high sensitivity for detecting low-concentration species and is a powerful tool for identifying the molecular weights of potential intermediates.
-
UV-Vis spectroscopy is applicable in specific cases where there are significant changes in the electronic structure of the molecules during the reaction.
For a thorough analysis, a multi-technique approach is often the most effective strategy. For instance, using IR for real-time kinetic monitoring while periodically analyzing aliquots by LC-MS to identify species can provide complementary and confirmatory data. The choice of the optimal technique or combination of techniques will ultimately depend on the specific goals of the analysis, whether it be for fundamental mechanistic understanding in a research setting or for process control in a manufacturing environment.
References
A Comparative Guide to Enantiomeric Excess Determination of 2-Cyclohexylamino-1-phenylethanol by HPLC
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of chiral compounds, the accurate determination of enantiomeric excess (e.e.) is paramount. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, offering high resolution and sensitivity. This guide provides a comparative overview of potential HPLC methods for determining the enantiomeric excess of 2-Cyclohexylamino-1-phenylethanol, a chiral β-amino alcohol.
The separation of enantiomers, which exhibit identical physical and chemical properties in an achiral environment, necessitates the use of a chiral selector within the chromatographic system. The most common and direct approach involves the use of a Chiral Stationary Phase (CSP). These phases create a chiral environment where the two enantiomers of the analyte can form transient, diastereomeric complexes with differing stabilities, leading to different retention times and enabling their separation.
Comparison of Potential Chiral Stationary Phases and Methods
| Method | Chiral Stationary Phase (CSP) | Proposed Mobile Phase | Anticipated Advantages | Considerations |
| Method A | Polysaccharide-based (e.g., Cellulose or Amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H) | n-Hexane / Isopropanol / Diethylamine (e.g., 90:10:0.1, v/v/v) | Broad applicability for a wide range of chiral compounds, including those with aromatic groups and amino functionalities. High success rate in normal-phase mode. | Mobile phase composition, particularly the alcohol and amine modifier percentage, will require careful optimization for best resolution. |
| Method B | Macrocyclic Glycopeptide-based (e.g., Teicoplanin-based like CHIROBIOTIC® T) | Methanol / Acetic Acid / Triethylamine (e.g., 100:0.02:0.01, v/v/v) | Excellent for polar and ionizable compounds like amino alcohols. Can be used in polar organic or reversed-phase modes, offering flexibility. | The ionic strength and pH of the mobile phase are critical parameters that can significantly influence retention and selectivity. |
| Method C | Pirkle-type (e.g., (R,R)-Whelk-O® 1) | n-Hexane / Isopropanol (e.g., 80:20, v/v) with potential acidic or basic additive | Effective for compounds with π-acidic or π-basic groups, such as the phenyl ring in the target molecule. | May require derivatization of the analyte to enhance interactions with the stationary phase for optimal separation. |
Experimental Protocols
Below is a detailed, generalized protocol that can be adapted for the enantiomeric excess determination of this compound using a polysaccharide-based CSP (Method A), which represents a robust starting point for method development.
Objective: To separate the enantiomers of this compound and determine the enantiomeric excess of a sample.
Materials:
-
Racemic this compound standard
-
Sample of this compound with unknown enantiomeric excess
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
HPLC-grade Diethylamine (DEA)
-
Chiral HPLC column (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm)
-
HPLC system with a UV detector
-
Volumetric flasks, pipettes, and syringes
-
0.45 µm syringe filters
Procedure:
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing n-Hexane, Isopropanol, and Diethylamine in the desired ratio (e.g., 90:10:0.1, v/v/v).
-
For example, to prepare 1 L of mobile phase, mix 900 mL of n-Hexane, 100 mL of Isopropanol, and 1 mL of Diethylamine.
-
Degas the mobile phase using sonication or vacuum filtration before use.
-
-
Standard and Sample Solution Preparation:
-
Racemic Standard: Accurately weigh approximately 5 mg of racemic this compound and dissolve it in 10 mL of the mobile phase to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard, ensuring the final concentration is within the linear range of the detector.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C (or ambient, but controlled)
-
Detection: UV at 254 nm (or wavelength of maximum absorbance for the compound)
-
Injection Volume: 10 µL
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times of the two enantiomers and to verify that the system is providing adequate separation.
-
Inject the sample solution.
-
Integrate the peak areas for both enantiomers in the sample chromatogram.
-
-
Calculation of Enantiomeric Excess (e.e.):
-
The enantiomeric excess is calculated using the following formula: e.e. (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
-
Visualizing the Workflow
The following diagram illustrates the general workflow for determining the enantiomeric excess of a chiral compound using HPLC.
A Comparative Guide to Chiral HPLC Methods for the Enantioseparation of 2-Cyclohexylamino-1-phenylethanol and Related Amino Alcohols
The primary approach for the chiral separation of basic compounds like 2-Cyclohexylamino-1-phenylethanol involves the use of polysaccharide-based or macrocyclic antibiotic chiral stationary phases (CSPs). Normal-phase chromatography is predominantly employed, utilizing a non-polar mobile phase, typically a mixture of hexane or heptane with an alcohol modifier such as ethanol or isopropanol. A basic additive, for instance, diethylamine (DEA) or triethylamine (TEA), is crucial for achieving good peak shape and resolution.
Comparison of Chiral HPLC Methods for Related Compounds
The following table summarizes experimental data from the successful enantioseparation of various β-blockers and amino alcohols, which share structural similarities with this compound. These methods demonstrate the utility of different chiral stationary phases and mobile phase compositions.
| Analyte | Chiral Stationary Phase (CSP) | Mobile Phase | Flow Rate (mL/min) | Detection | Retention Times (min) | Selectivity (α) | Resolution (Rs) |
| Propranolol | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-hexane/ethanol/DEA (80:20:0.1, v/v/v) | 0.6 | 270 nm | k'1: 2.38, k'2: 2.85 | 1.20 | 2.05 |
| Metoprolol | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-hexane/ethanol/DEA (80:20:0.1, v/v/v) | 0.6 | 270 nm | k'1: 4.89, k'2: 5.43 | 1.11 | 1.52 |
| Atenolol | Chiralcel AGP (150 x 4.0 mm, 5 µm) | 10 mM Sodium Phosphate Buffer (pH 7.0)/Methanol (95:5, v/v) | 0.9 | 225 nm | tR1: 8.19, tR2: 9.41 | - | >1.5 |
| Bisoprolol | Chirobiotic V (250 x 4.6 mm, 5 µm) | Methanol/Acetic Acid/TEA (100:0.2:0.15, v/v/v) | 0.5 | 225 nm | - | - | >1.5 |
| Nadolol | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | n-hexane/ethanol/DEA (85:15:0.1, v/v/v) | 1.0 | 220 nm | (SRS): 6.8, (SRR): 8.2, (RSS): 13.0, (RSR): 24.1 | α(SRR/SRS)=1.20, α(RSS/SRR)=1.59, α(RSR/RSS)=1.85 | - |
Experimental Protocols
Below are the detailed experimental methodologies for the key experiments cited in the comparison table.
Method 1: Separation of Propranolol and Metoprolol Enantiomers
-
Chromatographic System: High-Performance Liquid Chromatography system equipped with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).
-
Flow Rate: 0.6 mL/min.
-
Column Temperature: 20°C.
-
Detection: UV at 270 nm.
-
Sample Preparation: Standard solutions of propranolol and metoprolol were prepared in the mobile phase.
Method 2: Separation of Atenolol Enantiomers
-
Chromatographic System: HPLC system with a UV detector.
-
Chiral Column: Chiralcel AGP (150 x 4.0 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 10 mM sodium phosphate buffer (pH 7.0) and methanol in a ratio of 95:5 (v/v). The mobile phase was filtered through a 0.2 µm membrane filter and degassed.[1]
-
Flow Rate: 0.9 mL/min.[1]
-
Column Temperature: Ambient.[1]
-
Detection: UV at 225 nm.[1]
-
Injection Volume: 20 µL.[1]
Method 3: Separation of Bisoprolol Enantiomers
-
Chromatographic System: HPLC system with a UV detector.
-
Chiral Column: Chirobiotic V (250 x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: A mixture of methanol, acetic acid, and triethylamine in a ratio of 100:0.2:0.15 (v/v/v).[2]
-
Flow Rate: 0.5 mL/min.[2]
-
Column Temperature: 45°C.[2]
-
Detection: UV at 225 nm.
Method 4: Separation of Nadolol Stereoisomers
-
Chromatographic System: HPLC system with a UV detector.
-
Chiral Column: Chiralpak AD-H (250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine in a ratio of 85:15:0.1 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
Experimental Workflow
The following diagram illustrates a typical workflow for developing a chiral HPLC separation method for a compound like this compound.
Caption: A typical workflow for chiral HPLC method development.
References
Comparative Efficacy of 2-Cyclohexylamino-1-phenylethanol Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of various 2-Cyclohexylamino-1-phenylethanol analogs. The information presented is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
The this compound scaffold is a key pharmacophore found in compounds with significant biological activity, including antidepressant and sympathomimetic effects. Analogs of this structure have been synthesized and evaluated for their ability to modulate the activity of various components of the central and peripheral nervous systems. This guide focuses on the comparative efficacy of these analogs, primarily examining their potency as inhibitors of norepinephrine (NE) and serotonin (5-HT) reuptake, and their in vivo antidepressant potential.
In Vitro Efficacy: Inhibition of Neurotransmitter Reuptake
The primary mechanism of action for many antidepressant drugs is the inhibition of norepinephrine and serotonin transporters, which increases the synaptic concentration of these neurotransmitters. The following table summarizes the in vitro efficacy of a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, which includes analogs with the core this compound structure, in inhibiting the synaptosomal uptake of NE and 5-HT.[1]
| Compound ID | Phenyl Ring Substituent | Cycloalkyl Ring | Amine Substituent | NE Uptake Inhibition IC50 (µM)[1] | 5-HT Uptake Inhibition IC50 (µM)[1] |
| 1 | H | Cyclohexyl | -NHCH3 | >10 | >10 |
| 2 | H | Cyclohexyl | -N(CH3)2 | 3.6 | >10 |
| 3 | 4-OCH3 | Cyclopentyl | -N(CH3)2 | 0.25 | 1.1 |
| 4 (Venlafaxine) | 4-OCH3 | Cyclohexyl | -N(CH3)2 | 0.14 | 0.42 |
| 5 | 4-OCH3 | Cycloheptyl | -N(CH3)2 | 0.23 | 0.81 |
| 15 | 4-Cl | Cyclohexyl | -N(CH3)2 | 0.11 | 1.1 |
| 23 | 3,4-Cl2 | Cyclohexyl | -N(CH3)2 | 0.048 | 0.58 |
In Vivo Efficacy: Antidepressant Activity
The potential antidepressant activity of these analogs was evaluated in rodent models. One of the key in vivo assays is the antagonism of reserpine-induced hypothermia. Reserpine depletes monoamine stores, leading to a drop in body temperature, and effective antidepressants can counteract this effect.[1]
| Compound ID | Phenyl Ring Substituent | Antagonism of Reserpine-Induced Hypothermia (ED50 mg/kg, i.p.)[1] |
| 4 (Venlafaxine) | 4-OCH3 | 14 |
| 15 | 4-Cl | 11 |
| 23 | 3,4-Cl2 | 6.8 |
| Imipramine (Standard) | - | 3.1 |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided.
References
A Comparative Guide to Chiral Amino Alcohols in Asymmetric Synthesis: A Cost-Benefit Analysis of 2-Cyclohexylamino-1-phenylethanol
For researchers, scientists, and drug development professionals, the selection of a chiral ligand or auxiliary is a critical decision that balances catalytic efficiency with economic viability. This guide provides a comprehensive cost-benefit analysis of 2-Cyclohexylamino-1-phenylethanol, a β-amino alcohol used in asymmetric synthesis, by comparing its performance and cost against established alternatives in the benchmark enantioselective addition of diethylzinc to benzaldehyde.
The enantioselective addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols, which are valuable intermediates in the pharmaceutical and fine chemical industries. The stereochemical outcome of this reaction is predominantly controlled by the choice of a chiral ligand. This guide focuses on a comparative analysis of three β-amino alcohol ligands: this compound, (1R,2S)-N-methylephedrine, and (-)-3-exo-(Dimethylamino)isoborneol ((-)-DAIB).
Performance Comparison in the Enantioselective Addition of Diethylzinc to Benzaldehyde
The efficacy of a chiral ligand is primarily assessed by the yield and the enantiomeric excess (ee) of the desired product. The following table summarizes the performance of this compound and its alternatives in the model reaction of diethylzinc addition to benzaldehyde.
| Ligand | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Configuration |
| This compound | Data not available in cited literature | Data not available | Data not available | Data not available |
| (1R,2S)-N-methylephedrine | 2 | 95 | 94 | R |
| (-)-DAIB | 2 | 97 | 98 | S |
Cost Analysis
The cost of the chiral ligand is a significant factor in the overall economic feasibility of a synthetic process, especially for large-scale production. The prices listed below are for laboratory-scale quantities and can vary based on the supplier and purity.
| Ligand | CAS Number | Price (USD) per gram | Supplier |
| This compound | 6589-48-6 | 121.00 | Sigma-Aldrich |
| (1R,2S)-N-methylephedrine | 552-79-4 | 30.00 (for 5g) | Sigma-Aldrich |
| (-)-DAIB | 56548-45-9 | Price not readily available | Supplier dependent |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing the performance of different catalysts. Below is a generalized protocol for the enantioselective addition of diethylzinc to benzaldehyde, which can be adapted for each ligand.
General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:
-
A solution of the chiral amino alcohol ligand (e.g., 0.02 mmol) in an anhydrous solvent (e.g., toluene, 2 mL) is prepared in a flame-dried, nitrogen-purged reaction vessel at 0 °C.
-
A solution of diethylzinc (e.g., 1.0 M in hexanes, 2.0 mmol) is added dropwise to the ligand solution, and the mixture is stirred for 30 minutes at 0 °C.
-
A solution of benzaldehyde (1.0 mmol) in the same anhydrous solvent (1 mL) is then added dropwise to the reaction mixture.
-
The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.
-
The chemical yield is determined, and the enantiomeric excess is measured by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).
Synthesis of (1R,2S)-N-methylephedrine:
A common method for the synthesis of N-methylephedrine involves the reductive amination of ephedrine. For example, ephedrine hydrochloride can be reacted with formaldehyde in the presence of a reducing agent, such as formic acid (Eschweiler–Clarke reaction), to yield N-methylephedrine.[1]
Logical Workflow for Ligand Selection
The decision-making process for selecting the optimal chiral ligand involves a careful consideration of performance, cost, and availability. The following diagram illustrates a logical workflow for this selection process.
Caption: A workflow for selecting a chiral ligand.
Catalytic Cycle
The enantioselective addition of diethylzinc to an aldehyde catalyzed by a β-amino alcohol is proposed to proceed through a dimeric zinc complex. The chiral ligand creates a chiral environment around the zinc center, leading to a diastereomeric transition state that favors the formation of one enantiomer of the product over the other.
Caption: A proposed catalytic cycle for the reaction.
Conclusion
Based on the available data, both (1R,2S)-N-methylephedrine and (-)-DAIB are highly effective and well-documented chiral ligands for the enantioselective addition of diethylzinc to benzaldehyde, consistently providing high yields and excellent enantioselectivities. From a cost perspective for laboratory-scale synthesis, (1R,2S)-N-methylephedrine appears to be a more economical choice.
While this compound belongs to the same class of β-amino alcohols, a lack of readily available performance data in this specific benchmark reaction makes a direct cost-benefit comparison challenging. For researchers considering this ligand, it would be imperative to perform initial screening experiments to determine its efficacy and then weigh the observed performance against its cost relative to established alternatives. The higher price point of this compound would necessitate superior performance in terms of yield, enantioselectivity, or applicability to a broader range of substrates to be considered a cost-effective alternative to ligands like (1R,2S)-N-methylephedrine. Future studies documenting the catalytic activity of this compound are needed to fully assess its potential in asymmetric synthesis.
References
literature review of 2-Cyclohexylamino-1-phenylethanol applications
A comprehensive review of publicly available scientific literature and chemical databases reveals a significant lack of detailed information regarding the specific applications, experimental data, and comparative studies of 2-Cyclohexylamino-1-phenylethanol. While this compound is available from several chemical suppliers for research purposes, its specific biological or industrial uses are not well-documented in the accessible literature.
Currently, information on this compound is largely confined to its basic chemical and physical properties. It is cataloged by suppliers such as Santa Cruz Biotechnology and Sigma-Aldrich as a research chemical.[1] Its chemical structure, molecular formula (C14H21NO), and molecular weight are well-established.[2]
Related Compounds and Potential Areas of Interest
While information on this compound is scarce, the broader class of phenylethanolamines and related structures are well-studied and offer potential, albeit speculative, areas of interest for this particular molecule.
For instance, the parent compound, 2-amino-1-phenylethanol , is recognized as a crucial building block in the synthesis of various pharmaceuticals.[3] It serves as an intermediate in the production of analgesics and anti-inflammatory drugs.[3] This suggests that this compound could potentially be explored as a synthetic intermediate in drug discovery programs.
Furthermore, the structurally related compound 2-phenylethanol has a wide range of documented applications, including:
-
Fragrance and Flavor: It is a common component in perfumes and a flavor additive in food and beverages due to its pleasant floral scent.[4][5][6]
-
Antimicrobial Agent: It exhibits bacteriostatic and antifungal properties and is used as a preservative in cosmetics and pharmaceutical products.[4][7][8]
-
Agricultural Applications: Research has shown its effectiveness in controlling plant pathogens like Fusarium graminearum in wheat.[8][9]
-
Neuropharmacological Effects: Studies in animal models suggest that inhalation of 2-phenylethanol may have anti-depressive effects.[10]
The extensive research on these related compounds highlights the diverse biological activities that molecules with a phenylethanol backbone can possess. However, it is crucial to emphasize that the addition of a cyclohexyl group to the amine in this compound would significantly alter its chemical properties, such as lipophilicity and steric hindrance, which in turn would likely lead to different biological activities and applications.
Conclusion
Based on an extensive literature search, there is a notable absence of published research detailing the specific applications of this compound. Without experimental data on its performance, it is not possible to provide a comparative guide with other alternatives, summarize quantitative data, detail experimental protocols, or create diagrams of its signaling pathways as requested. The available information is limited to its identity as a research chemical. Future research would be necessary to elucidate any potential biological or industrial applications of this compound.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. Biotechnological production of 2-phenylethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Advances in synthesis of 2-phenylethanol] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Bacteriostatic Activity of 2-Phenylethanol Derivatives Correlates with Membrane Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of 2-Phenylethanol on Controlling the Development of Fusarium graminearum in Wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Anti-depressive-like effect of 2-phenylethanol inhalation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Scalability of 2-Cyclohexylamino-1-phenylethanol Synthesis: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a synthetic route that is not only efficient at the bench scale but also amenable to large-scale production is a critical decision. This guide provides a comparative analysis of the primary scalable synthetic methodologies for 2-Cyclohexylamino-1-phenylethanol, a valuable chiral amino alcohol often employed as a resolving agent or a chiral auxiliary in asymmetric synthesis. We will delve into the common methods of epoxide aminolysis and reductive amination, presenting available experimental data to facilitate an objective assessment of their scalability.
Comparison of Synthetic Routes
The two most prevalent methods for the synthesis of this compound on a larger scale are the ring-opening of styrene oxide with cyclohexylamine (epoxide aminolysis) and the reductive amination of a corresponding α-hydroxy ketone.
| Parameter | Epoxide Aminolysis | Reductive Amination |
| Starting Materials | Styrene oxide, Cyclohexylamine | 2-Hydroxyacetophenone, Cyclohexylamine |
| Reagents | Often requires a catalyst (e.g., Lewis acids, metal salts), Solvent | Reducing agent (e.g., NaBH4, H2/catalyst) |
| Reaction Conditions | Typically elevated temperatures | Often milder conditions |
| Key Advantages | Atom economical, direct C-N bond formation | Avoids handling of potentially mutagenic epoxides |
| Potential Challenges | Regioselectivity (attack at benzylic vs. terminal carbon), potential for side reactions | Availability and stability of the keto-precursor |
Experimental Protocols
Epoxide Aminolysis of Styrene Oxide
The ring-opening of an epoxide with an amine is a fundamental and widely used method for the synthesis of β-amino alcohols.[1][2] The reaction of styrene oxide with cyclohexylamine is a direct route to this compound. For large-scale synthesis, this reaction is often carried out at elevated temperatures to ensure a reasonable reaction rate, and may be catalyzed by various agents to improve efficiency and regioselectivity.[1]
General Experimental Protocol:
Reductive Amination
Reductive amination offers an alternative pathway that avoids the use of epoxides.[3][4] This method typically involves the reaction of an α-hydroxy ketone with an amine in the presence of a reducing agent. For the synthesis of this compound, this would involve the reductive amination of 2-hydroxy-1-phenylethanone with cyclohexylamine.
General Experimental Protocol:
To a solution of 2-hydroxy-1-phenylethanone (1.0 eq) and cyclohexylamine (1.0-1.2 eq) in a suitable solvent (e.g., methanol or ethanol), a reducing agent such as sodium borohydride (NaBH4) is added portion-wise at a controlled temperature. The reaction mixture is stirred until the reaction is complete, as indicated by TLC or LC-MS. The reaction is then quenched, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give the crude product, which is then purified by column chromatography or recrystallization.
Visualizing the Synthetic Pathways
To better understand the flow of these synthetic processes, the following diagrams illustrate the key transformations.
Caption: Epoxide Aminolysis Pathway.
Caption: Reductive Amination Pathway.
Application in Asymmetric Catalysis
This compound is a chiral molecule and is often used as a chiral ligand in asymmetric catalysis. The nitrogen and oxygen atoms can coordinate to a metal center, creating a chiral environment that can influence the stereochemical outcome of a reaction. A generalized workflow for its application as a chiral ligand is depicted below.
Caption: Workflow for Asymmetric Catalysis.
References
Safety Operating Guide
Safe Disposal of 2-Cyclohexylamino-1-phenylethanol: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive overview of the recommended procedures for the safe disposal of 2-Cyclohexylamino-1-phenylethanol, a compound utilized in proteomics research. Adherence to these guidelines is essential to mitigate risks and comply with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. This compound is harmful if swallowed and causes serious eye irritation[1]. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Key Safety Measures:
-
Personal Protective Equipment (PPE): Always wear safety glasses with side-shields or goggles, chemical-resistant gloves, and a laboratory coat.
-
Ventilation: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of any vapors or aerosols.
-
Spill Management: In the event of a spill, do not allow the chemical to enter drains[1][2][3]. Absorb the spill with an inert material (e.g., vermiculite, dry sand, or earth) and collect it in a suitable, closed container for disposal[3][4].
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed waste disposal company[3]. Do not attempt to dispose of this chemical down the drain or with general laboratory trash.
-
Containerization:
-
Ensure the waste this compound is stored in its original container or a clearly labeled, compatible, and tightly sealed waste container.
-
The label should clearly indicate the contents as "Waste this compound" and include appropriate hazard symbols.
-
-
Waste Segregation:
-
Store the waste container in a designated, secure area away from incompatible materials. While specific incompatibilities for this compound are not detailed, it is good practice to store it away from strong oxidizing agents and strong acids.
-
-
Engage a Licensed Waste Disposal Service:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of waste generated and the date of disposal, in accordance with your institution's policies and local regulations.
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
Quantitative Data Summary
Currently, publicly available Safety Data Sheets for this compound do not provide specific quantitative data for disposal, such as concentration limits for drain disposal or precise incineration temperatures. The standard procedure is to dispose of the chemical, regardless of concentration, through an approved waste disposal facility.
| Parameter | Value |
| Molecular Formula | C₁₄H₂₁NO |
| Molecular Weight | 219.32 g/mol |
| Disposal Method | Incineration via an approved waste disposal plant[1][2] |
| Drain Disposal | Not permitted[1][2][3] |
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and regulatory compliance within the research community.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
